2-Bromo-1-(methoxymethoxy)-4-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(methoxymethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKLDHXNANXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440774 | |
| Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104750-60-9 | |
| Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, a key intermediate in the development of various pharmaceutical and fine chemical products. This document outlines the synthetic pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data for the target compound and its precursors.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the selective bromination of commercially available p-cresol to yield 2-bromo-4-methylphenol. The subsequent step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether to afford the final product.
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| p-Cresol | C₇H₈O | 108.14 | 106-44-5 | Colorless to yellowish solid or liquid | 202 | 1.034 | 1.5395 |
| 2-Bromo-4-methylphenol | C₇H₇BrO | 187.03[1] | 6627-55-0[1] | Clear colorless to pale yellow liquid[2] | 213-214[1] | 1.547[1] | 1.578[1] |
| This compound | C₉H₁₁BrO₂ | 231.09 | 104750-60-9[3] | Not Specified | 273[3] | 1.369[3] | 1.526[3] |
Table 2: Spectroscopic Data for 2-Bromo-4-methylphenol
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 (s, 1H), 7.01 (d, J = 8.25 Hz, 1H), 6.90 (d, J = 8.24 Hz, 1H), 5.37 (s, 1H), 2.27 (s, 1H)[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19[4] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.
Step 1: Synthesis of 2-Bromo-4-methylphenol
This protocol describes the bromination of p-cresol to yield 2-bromo-4-methylphenol. This procedure is adapted from established methods and aims for high yield and selectivity.[5][6]
Experimental Workflow: Bromination
Caption: Experimental workflow for the synthesis of 2-Bromo-4-methylphenol.
Materials:
-
p-Cresol (220 g, 2.00 mol)
-
Chloroform (146.7 g)
-
Bromine (336.33 g, 2.10 mol)
-
Water
Procedure:
-
In a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add p-cresol (220 g, 2.00 mol) and chloroform (146.7 g).
-
In the dropping funnel, prepare a solution of bromine (336.33 g, 2.10 mol) in chloroform (228.8 g).
-
Cool the flask containing the p-cresol solution to 0-5 °C with an ice bath.
-
Begin the dropwise addition of the bromine solution to the stirred p-cresol solution, maintaining the temperature between 0-5 °C. The addition should be completed over approximately 7 hours.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Add water (400 g) to the reaction mixture to wash out the generated hydrogen bromide.
-
Separate the organic layer and wash it with water until the aqueous layer is neutral.
-
The organic layer is then subjected to distillation under reduced pressure to remove the chloroform and isolate the product.
Expected Yield: Approximately 99.6%[6]
Step 2: Synthesis of this compound
This protocol details the methoxymethyl (MOM) protection of the phenolic hydroxyl group of 2-bromo-4-methylphenol. This procedure is adapted from a general method for the MOM protection of alcohols and phenols.[7]
Experimental Workflow: MOM Protection
Caption: Experimental workflow for the MOM protection of 2-Bromo-4-methylphenol.
Materials:
-
2-Bromo-4-methylphenol (1.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA, 4.0 eq.)
-
Chloromethyl methyl ether (MOM-Cl, 3.0 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-methylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA, 4.0 eq.) to the solution.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl, 3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Note on Safety: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Logical Relationships in Synthesis and Analysis
The successful synthesis and characterization of this compound relies on a logical progression of steps, from the initial reaction to the final analysis of the product.
Caption: Logical flow of the synthesis and characterization process.
References
- 1. 2-Bromo-4-methylphenol 96 6627-55-0 [sigmaaldrich.com]
- 2. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
CAS Number: 104750-60-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, a key building block in organic synthesis. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data, and its potential applications in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a substituted aromatic ether. The methoxymethyl (MOM) ether group serves as a common protecting group for the phenolic hydroxyl group, which is stable under various reaction conditions but can be readily cleaved under acidic conditions. The presence of a bromine atom makes it a versatile substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 104750-60-9 |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Boiling Point | 273 °C |
| Density | 1.369 g/cm³ |
| Refractive Index | 1.526 |
| IUPAC Name | This compound |
| Synonyms | Benzene, 2-bromo-1-(methoxymethoxy)-4-methyl- |
Synthesis
The primary synthetic route to this compound involves the protection of the hydroxyl group of 2-bromo-4-methylphenol with a methoxymethyl (MOM) group. A common method for this transformation is the reaction with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the MOM protection of phenols.
Materials:
-
2-bromo-4-methylphenol
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOMCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the stirred solution.
-
Slowly add chloromethyl methyl ether (MOMCl) (1.5-2.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for the MOM protection of 2-bromo-4-methylphenol.
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectroscopic data in the public domain, the following spectra have been predicted based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~5.20 | s | 2H | -O-CH₂-O- |
| ~3.50 | s | 3H | -O-CH₃ |
| ~2.30 | s | 3H | Ar-CH₃ |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-O (Aromatic) |
| ~135.0 | C-CH₃ (Aromatic) |
| ~132.0 | C-H (Aromatic) |
| ~129.0 | C-H (Aromatic) |
| ~118.0 | C-H (Aromatic) |
| ~115.0 | C-Br (Aromatic) |
| ~95.0 | -O-CH₂-O- |
| ~56.0 | -O-CH₃ |
| ~20.0 | Ar-CH₃ |
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1150, 1050 | C-O stretch (acetal) |
| ~600-500 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 230/232 | [M]⁺ (Molecular ion) |
| 185/187 | [M - OCH₂OCH₃]⁺ |
| 151 | [M - Br]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. The MOM-protected phenol allows for these transformations to be carried out selectively, with the hydroxyl group being unmasked at a later stage of the synthesis.
This building block can be utilized in the synthesis of a variety of scaffolds for bioactive molecules, including but not limited to, substituted biaryls, stilbenes, and other complex aromatic systems that are prevalent in many drug candidates.
Diagram 2: Experimental Workflow in Drug Discovery
Caption: A general workflow illustrating the use of the title compound in the synthesis of a target molecule for biological evaluation.
Safety Information
It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in place.
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. This document is intended to be a valuable resource for professionals in research, scientific analysis, and drug development, offering readily accessible data and procedural insights.
Core Physical Properties
This compound is a substituted aromatic ether. The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and for the prediction of its behavior in various chemical and biological systems.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₂[1] |
| Molecular Weight | 231.088 g/mol [1] |
| CAS Number | 104750-60-9[1] |
| Boiling Point | 273 °C[1] |
| Density | 1.369 g/cm³[1] |
| Flash Point | 116 °C[1] |
| Refractive Index | 1.526[1] |
| Polar Surface Area | 18.5 Ų[1] |
| XLogP3 | 2.9[1] |
| Melting Point | Data not readily available |
| Solubility | Data not readily available |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of organic compounds such as this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.[2]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[2]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer[2]
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly at first to get an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[2]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]
Boiling Point Determination (Siwoloboff Method)
The boiling point of a liquid organic compound can be determined using a small quantity of the substance in a fusion tube with an inverted capillary.[6][7][8]
Apparatus:
-
Fusion tube (small test tube)
-
Thermometer[6]
-
Heating bath (e.g., Thiele tube with heating oil or an aluminum block)[6][9]
-
Rubber band or wire for attaching the fusion tube to the thermometer
Procedure:
-
Add a small amount (a few milliliters) of this compound to the fusion tube.[6][7]
-
Place a capillary tube, with its sealed end uppermost, into the fusion tube containing the liquid.[6][9]
-
Attach the fusion tube to a thermometer.[10]
-
Immerse the assembly in a heating bath, ensuring the sample is level with the thermometer bulb.[2]
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[6]
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume using a pycnometer or a volumetric flask.[11]
Apparatus:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance
-
Constant temperature bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and dry the pycnometer thoroughly.
-
Fill the pycnometer with this compound at the same temperature and weigh it (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how much light bends, or refracts, when it enters a substance and is a characteristic property of liquids.[12][13]
Apparatus:
-
Abbe refractometer[14]
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning
Procedure:
-
Turn on the refractometer and the constant temperature water circulator set to a standard temperature, typically 20 °C.
-
Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent.[12]
-
Place a few drops of this compound onto the lower prism.[12]
-
Close the prisms and allow a few moments for the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[14]
-
Read the refractive index value from the scale.[14]
Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of an organic compound like this compound.
References
- 1. echemi.com [echemi.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. athabascau.ca [athabascau.ca]
- 14. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. Due to the limited availability of experimental spectra in public databases, this guide presents a detailed predicted spectrum based on the analysis of structurally similar compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are derived from established principles of NMR spectroscopy and analysis of empirical data from analogous compounds.
| Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) | Integration |
| H-3 | ~7.20 - 7.40 | d | ~2.0 | 1H |
| H-5 | ~6.90 - 7.10 | dd | ~8.5, 2.0 | 1H |
| H-6 | ~6.70 - 6.90 | d | ~8.5 | 1H |
| -OCH₂O- | ~5.10 - 5.30 | s | - | 2H |
| -OCH₃ | ~3.40 - 3.60 | s | - | 3H |
| Ar-CH₃ | ~2.20 - 2.40 | s | - | 3H |
Structural and Signaling Pathway Analysis
The molecular structure of this compound dictates the observed signaling and coupling patterns in its ¹H NMR spectrum. The aromatic protons (H-3, H-5, and H-6) exhibit characteristic splitting patterns due to spin-spin coupling.
Caption: Coupling relationships between aromatic protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. Instrumentation and Data Acquisition:
-
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Calibrate the chemical shift axis using the internal standard (TMS).
Experimental Workflow
The logical workflow for the ¹H NMR analysis of this compound is depicted below.
Caption: ¹H NMR experimental and data analysis workflow.
13C NMR Characterization of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. This document details the predicted 13C NMR chemical shifts, a thorough experimental protocol for acquiring such data, and a clear visualization of the molecular structure with corresponding carbon assignments.
Predicted 13C NMR Data
The 13C NMR chemical shifts for this compound have been predicted based on the principle of additivity of substituent chemical shifts (SCS) on a benzene ring. The base value for the chemical shift of a carbon atom in benzene is 128.5 ppm. The predicted values are summarized in Table 1.
| Carbon Atom | Substituent Effects | Predicted Chemical Shift (δ, ppm) |
| C1 | Ipso-Methoxymethoxy | ~152 |
| C2 | Ipso-Bromo | ~115 |
| C3 | Ortho-Bromo, Meta-Methoxymethoxy, Para-Methyl | ~132 |
| C4 | Ipso-Methyl | ~138 |
| C5 | Ortho-Methyl, Meta-Bromo | ~130 |
| C6 | Ortho-Methoxymethoxy, Para-Bromo | ~117 |
| C7 (-CH3) | Methyl group | ~21 |
| C8 (-O-CH2-O-) | Methylene of MOM group | ~95 |
| C9 (-O-CH3) | Methoxy of MOM group | ~56 |
Table 1. Predicted 13C NMR Chemical Shifts for this compound.
Molecular Structure and Carbon Numbering
The molecular structure of this compound with the carbon numbering corresponding to the data in Table 1 is presented below.
Caption: Molecular structure of this compound with numbered carbons.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a 13C NMR spectrum for an aromatic compound such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: A deuterated solvent is required to provide a lock signal for the NMR spectrometer. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar aromatic compounds. Other suitable solvents include acetone-d6, benzene-d6, or dimethyl sulfoxide-d6 (DMSO-d6), depending on the sample's solubility.
-
Concentration: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the spectrometer's sensitivity.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
-
Spectrometer Frequency: e.g., 100 or 125 MHz for 13C nuclei on a 400 or 500 MHz instrument, respectively.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to ensure full relaxation of quaternary carbons, which have longer relaxation times.
-
Pulse Width (p1): A 30° or 45° pulse angle is often used to reduce the overall experiment time without significant loss of signal for most carbons.
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is sufficient to cover the expected chemical shift range for most organic compounds.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: The chemical shifts of all observed peaks are determined and recorded.
Logical Workflow for 13C NMR Analysis
The logical workflow for the characterization of this compound using 13C NMR is illustrated in the following diagram.
Caption: Workflow for 13C NMR analysis of an organic compound.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. Due to the absence of publicly available experimental mass spectra for this specific compound, this document focuses on a detailed prediction of its fragmentation behavior under electron ionization (EI), supported by data from related compounds. This guide offers a robust framework for the identification and characterization of this molecule in a laboratory setting.
Introduction
This compound is a substituted aromatic compound containing a bromine atom and a methoxymethyl (MOM) ether protecting group. The MOM group is frequently employed in organic synthesis to protect hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward removal.[1][2][3] A thorough understanding of the mass spectrometric behavior of this compound is essential for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications.
The fragmentation of this molecule under electron ionization is expected to be influenced by several key structural features: the labile methoxymethyl ether group, the bromine atom with its characteristic isotopic signature, and the substituted benzene ring.
Predicted Mass Spectrometry Data
Under electron ionization (EI), this compound is expected to produce a molecular ion and a series of characteristic fragment ions. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, will result in distinctive isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks (M and M+2) with similar intensities.[4][5]
The fragmentation of ethers protected with a methoxymethyl (MOM) group often results in a weak or absent molecular ion peak.[1] The fragmentation pattern is typically characterized by the loss of the methoxymethyl group or its components.[1] A prominent and diagnostic fragment for MOM ethers is the methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45.[4] Other common fragmentation pathways for MOM ethers include the loss of a methoxy radical ([M - OCH₃]⁺, M-31) and the loss of the entire methoxymethyl radical ([M - CH₂OCH₃]⁺, M-45).[1]
For aromatic compounds, a common fragmentation pathway involves the formation of the tropylium ion ([C₇H₇]⁺) at an m/z of 91.[6][7]
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure | Description of Fragmentation |
| 230 | 232 | [C₉H₁₁BrO₂]⁺ | Molecular Ion (M⁺) |
| 199 | 201 | [C₈H₈BrO]⁺ | Loss of a methoxy radical (•OCH₃) |
| 185 | 187 | [C₈H₉Br]⁺• | Loss of the methoxymethyl group (•CH₂OCH₃) |
| 151 | - | [C₈H₇O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion |
| 106 | - | [C₇H₆O]⁺ | Loss of a bromine radical from the [C₈H₈BrO]⁺ fragment |
| 91 | - | [C₇H₇]⁺ | Tropylium ion, from rearrangement and cleavage of the aromatic ring |
| 45 | - | [CH₂OCH₃]⁺ | Methoxymethyl cation |
Experimental Protocols
A standard method for the analysis of semi-volatile aromatic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[8] The following protocol outlines a typical procedure.
Sample Preparation
-
Solid Samples: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Liquid Samples: If the sample is a liquid, it can be diluted in a suitable volatile solvent.
Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890A GC or similar.[9]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5975C MS or similar.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Mass Range: m/z 40-500.[10]
-
Solvent Delay: 3 minutes.
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
General GC-MS Workflow
Caption: General workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Methoxymethyl (MOM) Protection of 2-bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the protection of the hydroxyl group of 2-bromo-4-methylphenol as a methoxymethyl (MOM) ether. The resulting compound, 2-bromo-1-(methoxymethoxy)-4-methylbenzene, is a valuable intermediate in multi-step organic synthesis, where masking the reactive phenol is necessary to prevent undesired side reactions during subsequent chemical transformations.
The MOM group is favored for its ease of introduction under mild basic conditions and its stability across a wide range of non-acidic reagents, including organometallics, hydrides, and various oxidizing and reducing agents.[1] This document outlines a detailed experimental procedure, summarizes key quantitative data, and provides a clear workflow for the synthesis and purification of the target molecule.
Data Presentation
A clear understanding of the physicochemical properties of the starting material and the final product is crucial for successful synthesis, monitoring, and purification.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 2-bromo-4-methylphenol (Starting Material) | This compound (Product) |
| CAS Number | 6627-55-0 | 104750-60-9 |
| Molecular Formula | C₇H₇BrO | C₉H₁₁BrO₂ |
| Molecular Weight | 187.03 g/mol | 231.09 g/mol |
| Appearance | White to off-white crystalline powder | Colorless to pale yellow oil |
| Boiling Point | Not specified | 273 °C |
| Density | Not specified | 1.369 g/cm³ |
Table 2: Spectroscopic Data for Product Characterization
| Data Type | This compound |
| ¹H NMR (CDCl₃) | Expected: Aromatic protons (3H, multiplet), O-CH₂-O (2H, singlet), O-CH₃ (3H, singlet), Ar-CH₃ (3H, singlet). |
| ¹³C NMR (CDCl₃) | Expected: Signals for 9 distinct carbons, including aromatic carbons, the acetal carbon (O-CH₂-O), and two methyl carbons. |
| IR (Infrared) | Expected: C-O stretching (ether), C-H stretching (aromatic and aliphatic), absence of broad O-H stretch from starting material. |
| MS (Mass Spec) | Expected: Molecular ion peak (M⁺) corresponding to C₉H₁₁BrO₂ showing characteristic isotopic pattern for bromine. |
Experimental Protocol
This protocol is adapted from established procedures for the MOM protection of phenols and related alcohols. The reaction utilizes chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to afford the desired product.
Materials and Reagents:
-
2-bromo-4-methylphenol
-
Chloromethyl methyl ether (MOM-Cl) - Caution: Carcinogen
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-methylphenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 2.0 - 3.0 eq) to the solution. Cool the flask to 0 °C using an ice bath.
-
Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl, 1.5 - 2.0 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains close to 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, this compound.
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.
References
Starting materials for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, a key intermediate in various organic syntheses. The primary and most established synthetic route involves a two-step process: the selective bromination of p-cresol to yield 2-bromo-4-methylphenol, followed by the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This document details the experimental protocols for these key steps, presents quantitative data in a structured format, and illustrates the synthetic pathway.
Core Synthetic Pathway
The synthesis commences with the electrophilic aromatic substitution of p-cresol. Bromine is introduced at the position ortho to the hydroxyl group, which is a strongly activating and ortho-, para-directing substituent. The subsequent step involves the protection of the acidic phenolic proton to prevent unwanted side reactions in further synthetic transformations. The methoxymethyl (MOM) group is a suitable protecting group due to its stability in a wide range of non-acidic conditions and its relative ease of cleavage.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product, compiled from various cited experimental procedures.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| p-Cresol | 106-44-5 | C₇H₈O | 108.14 | Colorless to yellowish solid or liquid |
| 2-Bromo-4-methylphenol | 6627-55-0 | C₇H₇BrO | 187.03 | Solid |
| This compound | 104750-60-9 | C₉H₁₁BrO₂ | 231.09 | Not specified |
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of 2-Bromo-4-methylphenol
| Molar Ratio (p-cresol:Bromine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1:1.05 | Dichloromethane | -5 to 5 | 7.5 | >99 | >98 | [1] |
| 1:1.05 | Chloroform | 0 to 5 | 7 | >99 | >98 | [1] |
| 1:0.98 | Dichloroethane | -10 to -5 | Not specified | Not specified | ~95 | [2][3] |
| 1:1.03 | Chlorobenzene | Room Temperature | Not specified | 90-95 | 99 | [4] |
Table 3: Reagents for Methoxymethylation of 2-Bromo-4-methylphenol
| Reagent | Molar Equivalence | Purpose |
| 2-Bromo-4-methylphenol | 1.0 | Substrate |
| Chloromethyl methyl ether (MOM-Cl) | 1.5 | Protecting agent |
| Diisopropylethylamine (DIPEA) | 1.25 - 4.0 | Base |
| Dichloromethane (DCM) | - | Solvent |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-4-methylphenol from p-Cresol
This protocol is based on a common procedure for the selective bromination of phenols.[1]
Materials:
-
p-Cresol (1.00 mol, 108.14 g)
-
Bromine (1.05 mol, 167.8 g or 53.7 mL)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Water
-
Aqueous sodium bicarbonate solution
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet to a scrubbing solution (e.g., sodium thiosulfate).
-
Cooling bath (ice-salt or other suitable coolant).
Procedure:
-
In a four-necked flask, dissolve p-cresol (1.00 mol) in the chosen solvent (e.g., 250 mL of dichloromethane).
-
Cool the solution to a temperature between -5 °C and 5 °C using a cooling bath.[1]
-
In a dropping funnel, prepare a solution of bromine (1.05 mol) in the same solvent (e.g., 150 mL of dichloromethane).
-
Add the bromine solution dropwise to the stirred p-cresol solution over a period of approximately 7-8 hours, maintaining the reaction temperature within the specified range.[1]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.
-
Slowly add water (e.g., 200 mL) to the reaction flask to quench the reaction and dissolve the hydrogen bromide formed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with an aqueous sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure to yield the crude 2-bromo-4-methylphenol. The product can be further purified by distillation under reduced pressure.[4]
Step 2: Synthesis of this compound
This protocol is a generalized procedure for the methoxymethylation of phenols, adapted for 2-bromo-4-methylphenol.[5]
Materials:
-
2-Bromo-4-methylphenol (1.0 eq.)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.25 - 4.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar.
-
Inert atmosphere setup (e.g., nitrogen or argon).
-
Syringes and needles.
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-methylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.25 - 4.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
Chemical structure and IUPAC name of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. This compound, with the CAS number 104750-60-9, is a halogenated aromatic ether that can serve as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of the bromo and methoxymethyl (MOM) ether functional groups allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The chemical structure is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.[1][2]
| Property | Value |
| CAS Number | 104750-60-9 |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Boiling Point | 273 °C |
| Density | 1.369 g/cm³ |
| Refractive Index | 1.526 |
| Flash Point | 116 °C |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 4-methylphenol (p-cresol). The first step involves the regioselective bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. The subsequent step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Understanding the fundamental physicochemical properties of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene is crucial for predicting its behavior in different solvent systems. The table below summarizes key properties.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₂[1] |
| Molecular Weight | 231.088 g/mol [1] |
| CAS Number | 104750-60-9[1] |
| Density | 1.369 g/cm³[1] |
| Boiling Point | 273 °C[1] |
| Flash Point | 116 °C[1] |
| Refractive Index | 1.526[1] |
| XLogP3 | 2.9[1] |
Note: The XLogP3 value of 2.9 suggests that this compound has a moderate level of lipophilicity, indicating it is more likely to be soluble in nonpolar organic solvents than in polar solvents like water.
Solubility Profile
Direct, experimentally determined quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible scientific literature. However, based on its chemical structure—an aromatic ring with a bromo, a methyl, and a methoxymethoxy group—a qualitative assessment of its solubility can be inferred. The principle of "like dissolves like" is a useful guide. The presence of the nonpolar benzene ring and the moderately polar ether linkage suggests that the compound will exhibit good solubility in a range of common organic solvents.
Qualitative Solubility Projections:
-
High Solubility Expected: In nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.
-
Moderate to Good Solubility Expected: In polar aprotic solvents like acetone and acetonitrile.
-
Lower Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the energetic cost of disrupting the hydrogen-bonding network of the solvent.
-
Very Low to Insoluble Expected: In highly polar solvents like water.
For a structurally similar compound, 4-Bromo-2-methoxyphenol, a high solubility of 200 mg/mL in dimethyl sulfoxide (DMSO) has been reported[2]. While not the same molecule, this provides an indication that highly polar aprotic solvents can be effective for solubilizing related structures.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols outline common laboratory procedures for determining the solubility of a compound like this compound.
1. Shake-Flask Method for Thermodynamic Solubility
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
-
Detailed Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure the formation of a saturated solution.
-
Equilibration: The container is agitated (e.g., using a shaker or a magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24 to 72 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The supernatant is then carefully separated from the undissolved solid, often by centrifugation followed by careful decantation or filtration through a solvent-compatible filter (e.g., PTFE).
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often based on kinetic solubility measurements.
-
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the test solvent, and the point at which precipitation occurs is detected.
-
General Procedure:
-
A stock solution of this compound is prepared in a highly effective solvent like DMSO.
-
Aliquots of the stock solution are added to an array of different organic solvents in a multi-well plate.
-
The plate is shaken, and the turbidity of each well is measured using a nephelometer or a plate reader to detect precipitation.
-
The solubility is estimated based on the concentration at which the compound remains in solution.
-
While faster, HTS methods provide kinetic solubility data, which may not always correlate directly with the thermodynamic solubility obtained from the shake-flask method.
Visualizations
To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.
References
Technical Guide: Stability and Storage of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-1-(methoxymethoxy)-4-methylbenzene (CAS No. 104750-60-9). Due to the limited availability of specific experimental stability data for this compound in the public domain, this guide synthesizes information based on the known chemical properties of its functional groups, particularly the acid-labile methoxymethoxy (MOM) ether. It outlines potential degradation pathways and provides detailed, adaptable experimental protocols for conducting stability assessments, such as forced degradation studies. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are handling, storing, or utilizing this compound in their work.
Introduction
This compound is a substituted aromatic compound that serves as a key intermediate in various organic syntheses. Its utility often lies in its specific substitution pattern and the presence of a methoxymethyl (MOM) protected phenol. The stability of such a compound is critical for ensuring the integrity of experimental results, the quality of manufactured products, and the safety of laboratory personnel. This guide addresses the core aspects of the compound's stability, offering recommendations for storage and a framework for experimental stability evaluation.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for proper handling and for designing stability studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104750-60-9 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Boiling Point | 273 °C | [1] |
| Density | 1.369 g/cm³ | [1] |
| Flash Point | 116 °C | [1] |
| Refractive Index | 1.526 | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The general recommendations are summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | Store in a cool place. |
| Atmosphere | Store in a dry, well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatibilities | Store away from foodstuff containers and incompatible materials such as strong oxidizing agents and acids.[2] |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection. Avoid formation of dust and aerosols.[2] |
Potential Degradation Pathways
The primary point of instability in the this compound molecule is the methoxymethyl (MOM) ether linkage. This group is known to be a protecting group for phenols and is susceptible to cleavage under acidic conditions.
Acid-Catalyzed Hydrolysis
The MOM ether can undergo hydrolysis in the presence of acid to yield 2-bromo-4-methylphenol, formaldehyde, and methanol. This is the most likely degradation pathway under acidic conditions. The presence of even trace amounts of acidic impurities can catalyze this degradation over time.
Figure 1: Acid-catalyzed degradation of the MOM ether.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally stress the compound to identify potential degradants and establish degradation pathways. The following are generalized protocols that can be adapted for this specific compound.
General Workflow for Stability Assessment
The logical flow for a comprehensive stability assessment is outlined below.
Figure 2: Workflow for chemical stability assessment.
Hydrolytic Stability
-
Preparation : Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Incubation : Store the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 7 days).
-
Sampling : Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Analysis : Neutralize the aliquots if necessary, and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Oxidative Stability
-
Preparation : Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubation : Store the solution at room temperature, protected from light, for a defined period.
-
Sampling and Analysis : Withdraw and analyze aliquots at specified time points using HPLC.
Thermal Stability
-
Solid State : Place a known quantity of the solid compound in a controlled temperature oven (e.g., 60°C).
-
Solution State : Prepare a solution of the compound in a suitable, inert solvent and store it at an elevated temperature.
-
Sampling and Analysis : At specified time points, remove samples, prepare solutions (for the solid-state sample), and analyze by HPLC.
Photostability
-
Exposure : Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis : After a defined exposure period, analyze the light-exposed and dark control samples by HPLC.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, an electron-rich and sterically-hindered aryl bromide. The presence of the methoxymethoxy (MOM) protecting group on the phenol offers a handle for further functionalization post-coupling. The protocol and accompanying data are designed to serve as a comprehensive guide for researchers utilizing this substrate in their synthetic endeavors.
Compound Profile
| Property | Value |
| Compound Name | This compound |
| CAS Number | 104750-60-9[3][4] |
| Molecular Formula | C₉H₁₁BrO₂[3] |
| Molecular Weight | 231.09 g/mol [3] |
| Boiling Point | 273 °C[3] |
| Density | 1.369 g/cm³[3] |
| Refractive Index | 1.526[3] |
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with challenging substrates. For electron-rich and sterically hindered aryl bromides like the one discussed here, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[5]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. These examples can guide the selection of optimal conditions for the target substrate.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~95 |
| 2-Bromo-4-methylanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~90 |
| 2-Bromoanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 16 | ~88 |
| 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 2-MeTHF | 80 | 6 | ~92 |
Yields are representative and can vary based on the specific reaction conditions and substrates used.
Diagrams
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a versatile route to a variety of substituted biaryl compounds. The provided protocol, based on established methodologies for similar substrates, serves as a robust starting point for researchers. Careful consideration of the catalyst, ligand, base, and solvent system is essential for achieving optimal yields, particularly given the electron-rich and sterically hindered nature of the substrate. The MOM protecting group is expected to be stable under the basic conditions of the Suzuki coupling, allowing for subsequent deprotection and further synthetic transformations.
References
Application Note and Protocol: Formation of (2-(Methoxymethoxy)-4-methylphenyl)magnesium bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction Grignard reagents are highly valuable organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1][2] The preparation of these reagents involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[3][4] This document provides a detailed protocol for the synthesis of the Grignard reagent, (2-(Methoxymethoxy)-4-methylphenyl)magnesium bromide, from its corresponding aryl bromide. A critical aspect of this synthesis is the presence of the methoxymethyl (MOM) ether, which serves as a protecting group for a phenolic hydroxyl group. The MOM group is known to be stable under the basic, aprotic conditions required for Grignard reagent formation, but is labile to acidic conditions.[5][6] Therefore, the reaction must be conducted under strictly anhydrous conditions until a potential acidic workup. This protocol is designed to ensure the successful formation of the desired Grignard reagent while preserving the integrity of the MOM protecting group.
Quantitative Data Summary
The yield of Grignard reagent formation is influenced by factors such as substrate reactivity, solvent, temperature, and the activation state of the magnesium. While specific yield data for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene is not extensively published, the following table summarizes typical yields for the formation of Grignard reagents from various substituted aryl bromides to provide an expected range.
| Aryl Bromide Substrate | Solvent | Typical Yield (%) |
| Bromobenzene | Diethyl Ether | ~85-95% |
| 4-Bromotoluene | THF | ~90% |
| 4-Bromoanisole | THF | ~90-95% |
| 2-Bromomesitylene | THF | High |
| p-Bromochlorobenzene | THF | High |
Note: Yields are highly dependent on experimental conditions, especially the exclusion of atmospheric moisture and the quality of reagents.
Experimental Protocol
Materials and Reagents
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation) or 1,2-Dibromoethane (a few drops)
-
Inert gas (Dry Nitrogen or Argon)
Equipment
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Glass stopper or septum, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply line (manifold or balloon)
-
Heating mantle or oil bath
-
Syringes and needles for transfer of anhydrous solvent
Detailed Methodology
1. Glassware and Apparatus Preparation:
- All glassware must be thoroughly cleaned and oven-dried at a minimum of 120°C for at least 4 hours to remove all traces of water.[5]
- Assemble the apparatus (three-neck flask with dropping funnel, condenser, and gas inlet) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
- Allow the entire apparatus to cool to room temperature under the inert atmosphere. A drying tube filled with calcium sulfate can be placed at the top of the condenser.[7]
2. Magnesium Activation:
- Place the magnesium turnings and a magnetic stir bar into the cooled reaction flask.
- Activate the magnesium surface by adding a single small crystal of iodine. The disappearance of the brown iodine color indicates activation.[2][3]
- Alternatively, a few drops of 1,2-dibromoethane can be added. The evolution of gas bubbles (ethane) signals that the magnesium surface is active.[7][8]
3. Grignard Reagent Formation:
- Add a small amount of anhydrous THF via syringe to the flask, just enough to cover the activated magnesium turnings.
- In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel.
- To initiate the reaction, add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.
- The reaction is initiated when the solution becomes cloudy or a gentle reflux is observed.[5][8] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary. Crushing the magnesium turnings gently with a dry glass rod can also help initiate the reaction.[1]
- Once initiation is confirmed, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux. An external cooling bath (e.g., a water bath) may be required to manage the exothermic reaction.[5]
- After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. Gentle heating to maintain a reflux may be necessary to drive the reaction to completion.[5]
4. Confirmation and Use:
- The resulting dark grey or brown solution is the Grignard reagent, (2-(Methoxymethoxy)-4-methylphenyl)magnesium bromide.
- The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before its use in subsequent reactions.
- For optimal results, the freshly prepared Grignard reagent should be used immediately.[1][5]
Visualizations
Caption: Experimental workflow for the formation of the Grignard reagent.
Safety Precautions
-
Grignard reagents are strong bases and are highly reactive with protic sources, including water, alcohols, and acids.[2] The reaction should be performed under strictly anhydrous conditions.
-
Ethereal solvents like THF are highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The reaction can be exothermic. Appropriate measures for temperature control, such as a cooling bath, should be readily available.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the synthesis of biaryl compounds from this sterically hindered aryl bromide.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous drug candidates.
The substrate, this compound, presents a unique challenge due to the steric hindrance imposed by the ortho-substituted methoxymethyl (MOM) ether. This steric bulk can impede the oxidative addition step in the catalytic cycle, necessitating careful selection and optimization of the palladium catalyst, ligand, and reaction conditions to achieve high yields. The MOM group also serves as a protecting group for the phenol, which can be cleaved under acidic conditions post-coupling to reveal the corresponding biphenyl-2-ol.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent is activated by the base to form a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
For sterically hindered substrates like this compound, the use of bulky and electron-rich phosphine ligands is often crucial to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Conditions
While specific data for the Suzuki coupling of this compound is not extensively available in the cited literature, the following table summarizes typical conditions and yields for structurally similar, sterically hindered aryl bromides. This data serves as a valuable starting point for reaction optimization.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1-Bromo-2-((methoxymethoxy)methyl)benzene | Phenylboronic acid | K₂CO₃ | Toluene/Water (4:1) | 90 | 12-24 | Representative |
| Pd(dppf)Cl₂ | 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 80-120 | 12 | 81 |
| Pd(OAc)₂ / SPhos | 2-bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/Water | 100 | 12 | High |
| Pd₂(dba)₃ / XPhos | 2-Bromo-4-fluorophenol | Phenylboronic acid | NaOtBu | Toluene | 100 | 12-24 | 70-95 |
Note: The yields presented are for the specified aryl halides and should be considered as a guide for the optimization of the reaction with this compound.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for specific coupling partners.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Application Notes and Protocols: Deprotection of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl functionalities, particularly phenols, in multistep organic synthesis. Its stability under a broad range of non-acidic conditions makes it a valuable tool in the synthesis of complex molecules.[1] The selective cleavage of the MOM group is a critical step, often accomplished under acidic conditions, to reveal the free phenol for subsequent transformations. This document provides detailed application notes and protocols for the deprotection of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene to yield 2-bromo-4-methylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Data Presentation: Comparison of Deprotection Methods for Aromatic MOM Ethers
| Entry | Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 1 | Acidic Hydrolysis | Concentrated HCl | Methanol | Reflux | 2 - 6 hours | 85 - 95 | A classic and often high-yielding method, though potentially harsh for sensitive substrates. Data for a brominated benzyl MOM ether. |
| 2 | Lewis Acid Catalysis | TMSOTf, 2,2'-Bipyridyl | Acetonitrile | Room Temp. | 15 min | 91 | A very mild and highly efficient method for aromatic MOM ethers.[1] |
| 3 | Lewis Acid Catalysis | ZrCl₄ | Isopropanol | Reflux | Not Specified | High | Effective for various MOM ethers.[1] |
| 4 | Brønsted Acid Catalysis | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85 - 98 | A simple and efficient method for a variety of MOM ethers.[1] |
| 5 | Lewis Acid Catalysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 12 hours | Not Specified | A common acidic condition for MOM deprotection. |
Reaction Mechanism and Experimental Workflow
The deprotection of MOM ethers under acidic conditions proceeds through a well-established mechanism. The general workflow for this transformation is also a standard procedure in synthetic organic chemistry laboratories.
Reaction Mechanism
The acid-catalyzed cleavage of a MOM ether involves the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium ion and the desired alcohol. This cation is then quenched by a nucleophile, such as water, to generate formaldehyde and methanol as byproducts.[1][2]
Caption: Mechanism of Acid-Catalyzed MOM Deprotection.
General Experimental Workflow
The typical experimental workflow for the deprotection of a MOM ether involves dissolution of the substrate, addition of the catalyst, monitoring the reaction, work-up, and purification of the final product.
References
Application Notes and Protocols: Lithium-Halogen Exchange of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction facilitates the generation of highly reactive organolithium species from organohalides.[1] For aryl bromides, such as 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, this exchange provides a facile route to a functionalized aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce diverse functional groups, a strategy frequently employed in the synthesis of complex molecules and active pharmaceutical ingredients.
The reaction is typically rapid, even at very low temperatures, which allows for excellent chemoselectivity in the presence of other sensitive functional groups.[2][3] The choice of organolithium reagent, solvent, and temperature is critical to ensure a clean and efficient exchange while minimizing side reactions.[2][4] Commonly used reagents include n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) in ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) at cryogenic temperatures.[5]
Summary of Reaction Conditions
The efficiency of the lithium-halogen exchange is highly dependent on the specific conditions employed. The following table summarizes typical conditions for the lithium-bromine exchange on aryl bromides, which are applicable to the target substrate.
| Parameter | Condition | Rationale & Remarks | Citations |
| Organolithium Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | n-BuLi is commonly used. t-BuLi is more reactive and may require two equivalents; the second equivalent reacts with the t-BuBr byproduct. | [2][3] |
| Equivalents of Reagent | 1.0 - 1.2 eq. (n-BuLi) or 2.0 - 2.2 eq. (t-BuLi) | A slight excess of n-BuLi ensures complete conversion. Two equivalents of t-BuLi drive the reaction to completion. | [3][6] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Ethereal solvents are essential to solvate the lithium cation and break up organolithium aggregates, increasing reactivity. | [4][5] |
| Solvent Condition | Anhydrous | Organolithium reagents are highly reactive towards protic contaminants like water. All solvents and glassware must be rigorously dried. | [4] |
| Temperature | -78 °C to -100 °C | Cryogenic temperatures are crucial to prevent side reactions, such as attack on the solvent or other functional groups, and to ensure the stability of the aryllithium intermediate. | [2][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are pyrophoric and react with oxygen and moisture in the air. | [8] |
| Reaction Time | 5 minutes to 1 hour | The lithium-halogen exchange is typically a very fast reaction. | [6][9] |
Detailed Experimental Protocol
This protocol describes a general procedure for the lithium-halogen exchange of this compound and subsequent quenching with an electrophile.
Materials and Reagents:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (e.g., 2.5 M in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
-
Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)
Apparatus:
-
Three-necked round-bottomed flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or liquid nitrogen cooling bath
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a septum, a low-temperature thermometer, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reaction Initiation: To the flask, add this compound (1.0 eq.). Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous THF (or Et₂O) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Exchange Reaction: Stir the mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically very rapid.[6]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise via syringe, again maintaining the temperature at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as appropriate for the specific product.
Safety Precautions:
-
Organolithium reagents such as n-butyllithium and t-butyllithium are extremely pyrophoric and will ignite on contact with air.[8] They are also highly corrosive. Always handle these reagents under an inert atmosphere using proper syringe or cannula techniques.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Cryogenic baths present a risk of cold burns. Handle with appropriate insulated gloves.
Visualized Workflow and Logic
The following diagrams illustrate the chemical transformation and the general experimental workflow for the lithium-halogen exchange reaction.
Caption: Chemical transformation pathway for the reaction.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. This reaction is a powerful tool for the formation of a carbon-nitrogen (C-N) bond, yielding N-aryl compounds that are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides or pseudohalides and a primary or secondary amine.[1][2] The reaction is catalyzed by a palladium complex and requires a suitable ligand and a base.[3] For the substrate this compound, the presence of the methoxymethyl (MOM) ether protecting group and the steric hindrance from the ortho-substituent are key considerations for optimizing the reaction conditions. The MOM group is generally stable under the basic conditions of the Buchwald-Hartwig amination but can be cleaved under acidic conditions.[4][5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[1][6]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[3][6]
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[1][6]
The choice of ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed for sterically hindered substrates.[1][7]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with structural similarities to this compound. These conditions can serve as a starting point for optimization.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85-95 | General Protocol |
| 2-Bromo-4-methylanisole | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 | [8] |
| 2-Bromotoluene | Benzylamine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 75-85 | [9] |
| 4-Bromobenzonitrile | N-Methylaniline | XantPhos Pd G3 (5) | - | DBU (2.0) | MeCN/PhMe | 140 | 1 | 88 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Amination with a Primary or Secondary Amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or BINAP)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the MOM Group
The methoxymethyl (MOM) ether can be deprotected under acidic conditions to yield the corresponding phenol.
Materials:
-
N-aryl-2-(methoxymethoxy)-4-methylaniline derivative
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the MOM-protected amine in methanol or THF.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination and subsequent deprotection.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. MOM Ethers [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-methylanisole | 22002-45-5 | Benchchem [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Sonogashira Coupling of Ortho-Bromo MOM-Protected Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1] The methoxymethyl (MOM) ether is a common protecting group for phenols, valued for its stability in a range of conditions, particularly basic and nucleophilic environments, making it theoretically well-suited for the basic conditions of the Sonogashira coupling.[1]
This document provides detailed application notes and experimental protocols for the successful Sonogashira coupling of ortho-bromo methoxymethyl (MOM)-protected phenols with various terminal alkynes.
Stability of the MOM Protecting Group
The methoxymethyl (MOM) ether protecting group is known for its stability under neutral to basic conditions (pH 4-12). It is generally resistant to many oxidizing and reducing agents, as well as nucleophiles. However, the MOM group is labile under acidic conditions and can be cleaved by acid hydrolysis. Given that Sonogashira reactions are typically conducted in the presence of an amine base, the MOM protecting group is expected to remain intact throughout the coupling process.[1]
Reaction Scheme
The general scheme for the Sonogashira coupling of an ortho-bromo MOM-protected phenol with a terminal alkyne is depicted below:
Caption: General Sonogashira coupling reaction scheme.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of various ortho-bromo MOM-protected phenols with a range of terminal alkynes.
| Aryl Bromide | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-(methoxymethoxy)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (8) | - | Diisopropylamine | THF | 60 | 16 | N/A | [1] |
| 1-Bromo-2-(methoxymethoxy)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | CuI (5) | Et₃N | THF | RT | 12 | 85 | Hypothetical Example |
| 1-Bromo-2-(methoxymethoxy)benzene | 1-Hexyne | Pd(PPh₃)₄ (3) | - | CuI (6) | Piperidine | DMF | 80 | 8 | 78 | Hypothetical Example |
| 1-Bromo-2-(methoxymethoxy)benzene | Propargyl alcohol | PdCl₂(dppf) (2) | - | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 24 | 65 | Hypothetical Example |
| 4-Bromo-1-(methoxymethoxy)-2-methylbenzene | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 12 | 92 | Hypothetical Example |
| 2-Bromo-6-(methoxymethoxy)naphthalene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | DIPEA | Dioxane | 90 | 18 | 88 | Hypothetical Example |
Note: "N/A" indicates that the yield was not specified in the cited source. Hypothetical examples are based on typical conditions for similar reactions and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 1-Bromo-2-(methoxymethoxy)benzene with Trimethylsilylacetylene[1]
This protocol describes a copper-free Sonogashira coupling reaction.
Materials:
-
1-Bromo-2-(methoxymethoxy)benzene
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous THF (2 mL).
-
To the catalyst mixture, add 1-bromo-2-(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv) and diisopropylamine (3.0 mmol, 3.0 equiv).
-
Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Copper-Catalyzed Sonogashira Coupling of 1-Bromo-2-(methoxymethoxy)benzene with Phenylacetylene (General Procedure)
This protocol provides a general procedure for a traditional copper-co-catalyzed Sonogashira coupling.
Materials:
-
1-Bromo-2-(methoxymethoxy)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2-(methoxymethoxy)benzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 equiv), and copper(I) iodide (e.g., 0.06 equiv).
-
Add anhydrous solvent (THF or DMF) and triethylamine (2-3 equiv).
-
Add phenylacetylene (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical experimental workflow for a Sonogashira coupling reaction and the generally accepted catalytic cycle.
References
Application Note: Acidic Cleavage of Methoxymethyl Ethers from Aryl Bromides
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, including for phenols. Its popularity stems from its ease of introduction and stability across a broad spectrum of non-acidic reaction conditions, such as those involving organometallics, hydrides, and strong bases.[1] The removal of the MOM group, however, typically requires acidic conditions.[2] For substrates containing an aryl bromide, the selection of an appropriate acidic deprotection method is crucial to ensure the selective cleavage of the MOM ether without compromising the integrity of the carbon-bromine bond or other sensitive functional groups within the molecule. This application note provides a comprehensive overview of the acidic cleavage of MOM ethers from aryl bromides, detailing various methodologies, quantitative data, and a general experimental protocol.
Mechanism of Acidic Cleavage
The acid-catalyzed deprotection of a MOM ether proceeds through a well-established mechanism.[3] The reaction is initiated by the protonation of one of the ether oxygens by an acid catalyst. This protonation enhances the leaving group ability of the methoxy group. Subsequently, the C-O bond cleaves, resulting in the liberation of the free phenol and a resonance-stabilized methoxymethyl cation. This cation is then quenched by a nucleophile present in the reaction medium, such as water, to yield formaldehyde and methanol.[3]
Comparative Data of Deprotection Methods
The efficiency and selectivity of the acidic cleavage of MOM ethers from aryl bromides are highly dependent on the choice of acid, solvent, temperature, and reaction time. The following table summarizes various reported methods and their outcomes.
| Entry | Substrate Type | Reagent(s) | Solvent(s) | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 1 | Aromatic MOM Ether | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | High | [2][3] |
| 2 | Phenolic MOM Ether | Hydrochloric acid (HCl) | Methanol/THF | Heat | Not specified | N/A | [2][3] |
| 3 | Phenolic MOM Ether | Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Dichloromethane (DCM) | Room Temp. | 1.5 h | 99 | [4][5] |
| 4 | Aromatic MOM Ether | Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl | Acetonitrile (CH₃CN) | Room Temp. | 15 min | 91 | [3][6] |
| 5 | Phenolic MOM Ether | Wells-Dawson heteropolyacid | Methanol | 65 | 1 h | 100 | [7] |
| 6 | Phenolic MOM Ether | Zinc bromide (ZnBr₂), n-propylthiol (n-PrSH) | Dichloromethane (DCM) | 0 to RT | 5-8 min | 86-91 | [1][8] |
Methodologies and Considerations
Several acidic reagents can be employed for the deprotection of MOM ethers on aryl bromides.
-
Strong Brønsted Acids: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are commonly used.[2] While effective, these strong acids can sometimes lead to side reactions or the degradation of sensitive substrates. The choice of solvent is also critical; for instance, TFA is often used in dichloromethane.[2]
-
Solid-Supported Acids: Heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) offer a milder and more environmentally friendly alternative.[4][5] These catalysts allow for simple product isolation through filtration and can often be recycled. The reactions typically proceed at room temperature with high yields.[4][5]
-
Lewis Acids: A variety of Lewis acids have been shown to effectively cleave MOM ethers. For example, a combination of zinc bromide (ZnBr₂) and a soft nucleophile like n-propylthiol provides a rapid and selective deprotection method.[8] Other Lewis acids like trimethylsilyl triflate (TMSOTf) in the presence of a scavenger such as 2,2'-bipyridyl can also be highly effective.[6]
Potential Side Reactions
A key consideration during the deprotection of MOM ethers is the potential for side reactions, particularly when other functional groups are present. In the case of aryl bromides, the C-Br bond is generally stable to the acidic conditions used for MOM deprotection. However, if the substrate contains other acid-labile groups, careful selection of a mild deprotection method is necessary. For molecules containing neighboring hydroxyl or amino groups, there is a risk of forming cyclic formyl acetals, which can be difficult to hydrolyze.
General Experimental Protocol
The following is a general procedure for the acidic cleavage of a methoxymethyl ether from an aryl bromide. Researchers should optimize the conditions for their specific substrate.
Materials:
-
MOM-protected aryl bromide
-
Selected acid catalyst (e.g., TFA, NaHSO₄·SiO₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography
Procedure:
-
Reaction Setup: The MOM-protected aryl bromide is dissolved in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acid: The acidic reagent is added to the solution. For liquid acids like TFA, it is typically added dropwise at room temperature or 0 °C. For solid acids like NaHSO₄·SiO₂, it is added in one portion.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched. For reactions using a soluble acid, the mixture is typically diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2] For heterogeneous catalysts, the catalyst is removed by filtration.[5] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired aryl bromide with a free hydroxyl group.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong acids with extreme care.
Visualizations
Caption: Acid-catalyzed deprotection of a MOM ether.
Caption: General experimental workflow for MOM deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: The Role of the Methoxymethyl (MOM) Protecting Group in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The methoxymethyl (MOM) ether is a robust and versatile protecting group for hydroxyl functionalities, prized for its ease of installation and stability across a wide range of non-acidic conditions. This stability makes the MOM group particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are typically performed under neutral to basic conditions, under which the MOM ether remains intact, effectively preventing unwanted side reactions involving the hydroxyl group.
Stability of the MOM Protecting Group
The utility of the MOM group in complex synthetic sequences hinges on its predictable stability. It is an acetal, which makes it highly resistant to basic and nucleophilic conditions, as well as a variety of oxidizing and reducing agents.[1] However, it is readily cleaved under acidic conditions.[1]
-
Stable Conditions (pH 4-12) : The MOM group is inert towards strong bases (e.g., NaOH, K₂CO₃, amine bases), organometallic reagents (e.g., organolithiums, Grignards), and most common nucleophiles. This profile makes it highly compatible with the conditions of the most prevalent cross-coupling reactions.[1]
-
Labile Conditions (pH < 4) : The MOM group is sensitive to acid and can be cleaved by hydrolysis.[1] This allows for selective deprotection, often with mild acidic reagents, after the desired carbon-carbon bond formation has been accomplished.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The stability of the MOM group under basic and neutral conditions makes it an excellent choice for protecting hydroxyl groups on substrates intended for cross-coupling.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base such as triethylamine or diisopropylamine.[1][2] These basic conditions are ideal for substrates bearing MOM protection, as the group remains stable throughout the reaction, allowing for high yields of the desired coupled products.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate.[3][4] The reaction requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid partner for transmetalation.[3] The MOM group is fully compatible with these conditions, enabling the successful coupling of complex, hydroxylated fragments in the synthesis of natural products and pharmaceuticals.[5]
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene under basic conditions, using bases like triethylamine or sodium acetate.[6] Similar to the Sonogashira and Suzuki reactions, these conditions are mild and non-acidic, ensuring the MOM protecting group is preserved during the C-C bond formation.[7]
Data Presentation
Table 1: Sonogashira Coupling of MOM-Protected Aryl Halides[1]
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(methoxymethoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | Toluene | 70 | 12 | 95 |
| 2 | 1-Bromo-3-(methoxymethoxy)benzene | 1-Heptyne | Pd(PPh₃)₄ (5) | DIPA | THF | 65 | 16 | 91 |
| 3 | 1-Iodo-2-(methoxymethoxy)benzene | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/8) | DIPA | THF | 60 | 16 | 88 |
| 4 | 1-Bromo-4-(methoxymethoxy)naphthalene | Cyclohexylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 80 | 10 | 93 |
Table 2: Suzuki-Miyaura Coupling of MOM-Protected Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-(methoxymethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88[8][9] |
| 2 | 2-Bromo-1-(methoxymethoxy)benzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 3 | 1-Chloro-4-(methoxymethoxy)benzene | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 95[10] |
| 4 | 1-Bromo-2-chloro-4-(methoxymethoxy)benzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85[8][9] |
Diagrams and Workflows
Caption: General workflow for synthesis involving MOM protection and cross-coupling.
Caption: Compatibility of the MOM protecting group under various reaction conditions.
Experimental Protocols
Protocol 1: Protection of a Phenolic Hydroxyl Group with MOM Ether
This protocol describes a general procedure for the protection of a phenolic -OH group using methoxymethyl chloride (MOM-Cl).
Materials:
-
Phenolic substrate (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenolic substrate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add MOM-Cl (2.0 eq) dropwise. A white precipitate of DIPEA·HCl may form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected phenol.
Protocol 2: Sonogashira Coupling of a MOM-Protected Aryl Bromide[1]
This protocol details the coupling of 1-Bromo-4-(methoxymethoxy)benzene with phenylacetylene.
Materials:
-
1-Bromo-4-(methoxymethoxy)benzene (1.0 eq, 1.0 mmol, 217 mg)
-
Phenylacetylene (1.2 eq, 1.2 mmol, 122 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq, 0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.06 eq, 0.06 mmol, 11 mg)
-
Triethylamine (Et₃N), freshly distilled (5 mL)
-
Toluene, anhydrous (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk tube, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (10 mL) and freshly distilled Et₃N (5 mL) via syringe.
-
Add 1-Bromo-4-(methoxymethoxy)benzene (1.0 eq) and phenylacetylene (1.2 eq) to the stirred catalyst mixture.
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the product.
Protocol 3: Acid-Catalyzed Deprotection of a MOM Ether
This protocol describes a standard method for cleaving a MOM ether using acidic conditions.
Materials:
-
MOM-protected substrate (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected substrate in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion
The methoxymethyl (MOM) protecting group is an invaluable tool in modern organic synthesis, particularly for workflows involving palladium-catalyzed cross-coupling reactions. Its inherent stability to the basic and neutral conditions employed in Suzuki-Miyaura, Sonogashira, and Heck reactions allows for the efficient and high-yielding construction of complex C-C bonds without compromising sensitive hydroxyl functionalities. The ability to easily deprotect the MOM group under acidic conditions post-coupling provides a clean and strategic pathway to the final target molecules. The protocols and data presented herein offer a foundational guide for researchers to confidently apply this methodology in their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental protocol for the Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Specifically, it details the palladium-catalyzed cross-coupling of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene with ethyl acrylate. The Heck reaction, or Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][2] This reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex organic molecules.[4][5] The provided protocol is designed to be a clear and reproducible guide for researchers in the field.
Introduction
The Heck reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][3] It facilitates the substitution of a vinylic hydrogen with an aryl, vinyl, or benzyl group. The reaction is catalyzed by palladium complexes and typically requires a base to regenerate the active palladium(0) catalyst.[1][2] The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and a hydrido-palladium complex.[2][6] The catalytic cycle is completed by the reductive elimination of HX from the hydrido-palladium species with the assistance of a base.[2][3]
This application note focuses on the Heck reaction of this compound, a moderately complex aryl bromide, with ethyl acrylate as the alkene coupling partner. The methoxymethyl (MOM) protecting group on the phenolic oxygen is stable under typical Heck reaction conditions. The successful execution of this reaction provides a pathway to various substituted cinnamate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Reaction Scheme
Reaction of this compound with ethyl acrylate to form Ethyl (E)-3-(2-(methoxymethoxy)-5-methylphenyl)acrylate.
Experimental Protocol
Materials:
-
This compound (CAS: 104750-60-9)[7]
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.02 mmol, 1.0 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 2.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst complex. To this solution, add this compound (2.0 mmol, 1.0 equiv), ethyl acrylate (3.0 mmol, 1.5 equiv), and triethylamine (3.0 mmol, 1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, Ethyl (E)-3-(2-(methoxymethoxy)-5-methylphenyl)acrylate.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 231.09[7] | 2.0 | 1.0 | 462.18 mg |
| Ethyl acrylate | 100.12 | 3.0 | 1.5 | 0.33 mL |
| Palladium(II) acetate | 224.50 | 0.02 | 0.01 | 4.49 mg |
| Tri(o-tolyl)phosphine | 304.37 | 0.04 | 0.02 | 12.17 mg |
| Triethylamine | 101.19 | 3.0 | 1.5 | 0.42 mL |
| Anhydrous DMF | 73.09 | - | - | 10 mL |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: Experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene (CAS No. 104750-60-9) as a versatile synthetic intermediate in organic chemistry and drug discovery.
Physicochemical Properties
This compound is a key building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its structure features a bromine atom, which is amenable to various cross-coupling reactions, and a methoxymethyl (MOM) ether, a common protecting group for phenols.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 104750-60-9 | [2] |
| Molecular Formula | C₉H₁₁BrO₂ | [2] |
| Molecular Weight | 231.09 g/mol | [2] |
| Density | 1.369 g/cm³ | [2] |
| Boiling Point | 273 °C | [2] |
| Flash Point | 116 °C | [2] |
| Refractive Index | 1.526 | [2] |
Applications in Synthetic Chemistry
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. The MOM-protected phenol allows for a wide range of reaction conditions to be employed before deprotection to reveal the hydroxyl group for further functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4]
Representative Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the reaction by TLC.[5]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 85 | 16 | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
Grignard Reagent Formation and Subsequent Reactions
The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds with various electrophiles.[6]
Representative Protocol for Grignard Reagent Formation:
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.[7]
-
Prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle reflux is observed.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until most of the magnesium is consumed.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Table 3: Representative Reactions of the Grignard Reagent
| Entry | Electrophile | Product Type | Expected Yield (%) |
| 1 | Benzaldehyde | Secondary Alcohol | 80-90 |
| 2 | Acetone | Tertiary Alcohol | 85-95 |
| 3 | Carbon Dioxide (solid) | Carboxylic Acid | 70-85 |
Note: Yields are representative and depend on the specific electrophile and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8]
Representative Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 1.5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the degassed solvent and the base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.[1]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Representative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 6 | 88 |
| 2 | 1-Hexyne | Pd(OAc)₂/XPhos | Cs₂CO₃ | 2-MeTHF | RT | 12 | 82 |
| 3 | Trimethylsilylacetylene | (AllylPdCl)₂/P(t-Bu)₃ | DIPA | DMF | RT | 8 | 90 |
Note: Yields are representative and can be influenced by the specific alkyne and catalytic system used.
Deprotection of the Methoxymethyl (MOM) Ether
The MOM ether is a robust protecting group that can be removed under acidic conditions to yield the free phenol.[9]
Representative Protocol for MOM Deprotection:
Materials:
-
MOM-protected compound
-
Acid catalyst (e.g., HCl in methanol, or a solid-supported acid like silica-supported sodium hydrogen sulfate)[10][11]
-
Solvent (e.g., Methanol or Dichloromethane)
Procedure:
-
Dissolve the MOM-protected compound in the chosen solvent.
-
Add the acid catalyst and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using a soluble acid, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution). If using a solid-supported acid, filter off the catalyst.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product if necessary.
Table 5: Representative Conditions for MOM Deprotection
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2N HCl | Methanol | RT | 2 | >95 |
| 2 | NaHSO₄-SiO₂ | Dichloromethane | RT | 1 | >95 |
| 3 | ZnBr₂/n-PrSH | Dichloromethane | RT | <0.2 | >90 |
Note: Reaction times and yields are generally high for this transformation under appropriate conditions.[12]
Biological Significance of Derivatives
Brominated aromatic compounds are important precursors in the synthesis of biologically active molecules.[4] Derivatives of brominated phenols have shown potential as antioxidant and anticancer agents.[1] While specific biological targets for derivatives of this compound are not yet extensively documented, its utility as a scaffold for generating diverse chemical libraries makes it a valuable tool in drug discovery programs targeting a range of therapeutic areas.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Workflow for Grignard reagent formation and reaction.
Caption: General synthetic pathway to bioactive molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 11. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
This technical support center provides targeted troubleshooting guides and resources for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on substrates prone to low yields like 2-Bromo-1-(methoxymethoxy)-4-methylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to obtaining low yields with sterically hindered and electron-rich aryl bromides.
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the most likely causes?
A1: Low yields with this specific substrate are often attributed to a combination of steric hindrance and electronic effects. The groups at the ortho positions (bromine and the methoxymethoxy group) can sterically impede the palladium catalyst from accessing the carbon-bromine bond for the initial oxidative addition step.[1] Furthermore, the electron-donating nature of the methoxymethoxy and methyl groups makes the aryl bromide electron-rich, which can slow down the rate-limiting oxidative addition step.[2]
Key areas to investigate include:
-
Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for this challenging substrate.
-
Suboptimal Base: The base might not be effective at promoting the transmetalation step without causing side reactions.
-
Side Reactions: Competing reaction pathways such as protodeboronation of the boronic acid, homocoupling of reactants, or dehalogenation of the aryl bromide are likely occurring.[2][3]
-
Reaction Conditions: Issues with solvent purity, oxygen contamination, or incorrect temperature can lead to catalyst deactivation and reduced yield.[4]
Q2: How does the choice of palladium catalyst and ligand impact the reaction of a sterically hindered substrate?
A2: The catalyst system is paramount for overcoming steric and electronic barriers. For substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[5]
-
Ligand Choice: Bulky and electron-rich ligands are required. These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps.[6][7]
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos and XPhos are specifically designed for challenging couplings and are highly effective for sterically hindered and electron-rich aryl halides.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that can form highly stable and active palladium complexes, showing excellent performance for sterically demanding couplings.[9]
-
-
Palladium Precatalyst: Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3/G4) can ensure the efficient generation of the active Pd(0) species in solution, leading to more reproducible results.
Q3: Which side reactions are common in this type of Suzuki coupling, and how can they be minimized?
A3: Several side reactions can consume starting materials and lower the yield of your desired product.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid or ester, replacing it with a hydrogen atom.[1] It is often promoted by excess water or harsh basic conditions.
-
Mitigation: Use milder bases like K₃PO₄ or Cs₂CO₃.[1][7] Using anhydrous conditions or minimizing water content can also help.[4] Employing more stable boronic esters (e.g., pinacol, MIDA) can release the boronic acid slowly, keeping its concentration low and reducing the rate of this side reaction.[4][10]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen is a primary cause of boronic acid homocoupling.[2][4]
-
Mitigation: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degassing all solvents and reagents before use is critical.[4]
-
-
Dehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[2]
-
Mitigation: Ensure solvents are pure and free from potential hydride donors.
-
Q4: What is the optimal choice of base and solvent for this reaction?
A4: The base and solvent system must be carefully selected. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[11]
-
Base Selection: A screening of bases is often recommended. While strong bases like NaOH can be used, they may promote side reactions. Milder inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for difficult couplings, providing good yields.[12]
-
Carbonates (Cs₂CO₃, K₂CO₃, Na₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, often improving results for hindered substrates.[1][13] Sodium carbonate was found to be a highly effective base in several studies.[14]
-
-
Solvent Selection: Aprotic solvents are typically used, often with a small amount of water to help dissolve the inorganic base.
Quantitative Data on Reaction Conditions
The following tables summarize the effect of different reaction parameters on Suzuki coupling yields, compiled from various studies on similar aryl bromide substrates.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | RT | 1 | ~100 | [13] |
| 2 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | DMF/H₂O | RT | 1 | ~100 | [13] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | DMF/H₂O | RT | 1 | Moderate | [13] |
| 4 | 4-Bromoanisole | Phenylboronic acid | NaOH | DMF/H₂O | RT | 1 | < 8 | [13] |
| 5 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 22 | 98 |[7] |
Table 2: Comparison of Catalyst/Ligand Systems for Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Methylphenyl Bromide | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [7] |
| 2 | 2,6-Dimethylphenyl Bromide | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 93 | [8] |
| 3 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 94 | [8] |
| 4 | 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80 | 18 |[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide
This protocol is a representative procedure adapted for a challenging substrate like this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL) via syringe. The solvent should be thoroughly degassed by freeze-pump-thaw cycles (3x) or by sparging with Argon for at least 30 minutes.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
The following diagram outlines a logical workflow for diagnosing and solving issues leading to low yields in your Suzuki coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Grignard Reagent Formation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of Wurtz-type side reactions during the formation of Grignard reagents.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are Wurtz coupling products in the context of Grignard reactions?"
???+ question "Q2: I'm observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?"
???+ question "Q3: How can I minimize the formation of Wurtz coupling products?"
???+ question "Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?"
???+ question "Q5: My reaction is difficult to initiate. How can I start it safely without accumulating excess halide?"
Data Presentation
Solvent Effects on Wurtz Coupling
The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive substrates like benzyl chloride.[1][2]
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1][2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[1][2] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1][2] |
[a] Isolated yield of the alcohol product after the in situ generated Grignard reagent was reacted with 2-butanone.
Visualizations
Reaction Pathways and Troubleshooting
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the base and solvent systems for their Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][2] Its main function is to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[3] This "ate" complex is more reactive towards the palladium(II) complex, facilitating the transfer of the organic group from boron to palladium.[4][5][6] The base is essential for the reaction to proceed; in its absence, the reaction hardly proceeds.[7]
Q2: My reaction yield is low. How can the choice of base be the cause?
A2: Low yields can often be attributed to several base-related issues:
-
Inappropriate Base Strength: A base that is too strong can cause degradation of sensitive functional groups on your starting materials or product. Conversely, a base that is too weak may not efficiently activate the boronic acid, leading to an incomplete or slow reaction.[3]
-
Poor Solubility: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have poor solubility in common organic solvents.[3] If the base is not sufficiently mixed or if the solvent system is inappropriate, it cannot effectively participate in the reaction.
-
Protodeboronation: This side reaction, where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, can be a significant issue, especially with electron-rich or heteroaryl boronic acids.[3][8] This is often promoted by strong bases and the presence of water.[3]
Q3: What are the common side products I should look out for, and how are they related to the base and solvent?
A3: Two common side reactions can reduce the yield of your desired product:
-
Homocoupling: This is the undesired coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[9][10] While not directly a base issue, the overall reaction conditions, including the choice of base, can influence its prevalence.[3] Thoroughly degassing your solvents and reaction mixture is crucial to minimize homocoupling.[8][10]
-
Dehalogenation: In this side reaction, the starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur after the oxidative addition step. Optimizing reaction conditions such as temperature, base, and solvent can help favor the desired cross-coupling over dehalogenation.[8]
Q4: How do I choose the right solvent for my Suzuki-Miyaura coupling?
A4: The choice of solvent can significantly impact the reaction's success. There is a wide range of solvents used for Suzuki couplings, often in combination with water to help dissolve the inorganic base.[9][11] Common solvents include:
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)[9]
-
Aromatics: Toluene, Xylenes[9]
-
Amides: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[9]
The polarity of the solvent can influence the reaction's selectivity and rate.[12] For instance, in couplings of chloroaryl triflates, nonpolar solvents like THF or polar protic solvents like alcohols can favor reaction at the chloride position, whereas polar aprotic solvents like acetonitrile (MeCN) or DMF may favor reaction at the triflate.[13]
Q5: My starting material has a base-sensitive functional group (e.g., an ester). What type of base should I use?
A5: For substrates with base-labile functionalities, it is crucial to use milder bases to avoid unwanted side reactions.[3] Good options include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Potassium Fluoride (KF) [6]
-
Cesium Fluoride (CsF)
Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) should generally be avoided unless your substrate is known to be stable under these conditions.[3]
Troubleshooting Guides
Problem 1: Low or No Conversion
This is one of the most common issues in Suzuki-Miyaura coupling. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Side Products
The presence of homocoupling or protodeboronation products indicates suboptimal reaction conditions.
Logical Relationship for Side Product Formation
Caption: Troubleshooting guide for common side products.
Data Presentation: Comparison of Bases and Solvents
The selection of base and solvent is interdependent and substrate-specific. The following tables provide a comparative overview based on common screening results.
Table 1: Comparative Performance of Common Bases
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Toluene, Dioxane, THF (often anhydrous) | Effective for challenging couplings, including aryl chlorides. Can be used under anhydrous conditions, though a small amount of water may be beneficial.[14] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, THF/H₂O, DMF | High solubility in some organic solvents. Often provides high yields but is more expensive. |
| K₂CO₃ | Medium | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | A widely used, cost-effective base. Good for general-purpose couplings with base-tolerant substrates. |
| NaOH | Strong | THF/H₂O, Toluene/H₂O | Very effective and inexpensive, but can hydrolyze sensitive functional groups like esters.[3][15] |
| KF | Weak | Toluene, THF | A mild base suitable for substrates with highly sensitive functional groups.[6] |
| Organic Bases (e.g., NEt₃, DIPEA) | Weak | Various | Generally less effective than inorganic bases but can be useful for specific applications with highly base-sensitive substrates.[3] |
Table 2: Influence of Solvent Choice on Reaction Outcome
| Solvent System | Polarity | Typical Bases | Key Characteristics |
| Toluene / H₂O | Biphasic (Nonpolar organic) | K₂CO₃, K₃PO₄ | Good for a wide range of substrates. Allows for easy separation. |
| Dioxane / H₂O | Biphasic (Polar aprotic organic) | K₂CO₃, Cs₂CO₃ | High-boiling point allows for higher reaction temperatures. A very common and robust system. |
| THF / H₂O | Biphasic (Polar aprotic organic) | NaOH, K₂CO₃ | Lower boiling point than dioxane. Good for reactions at moderate temperatures. |
| DMF | Polar Aprotic | K₂CO₃, K₃PO₄ | Can help with substrate solubility issues. May influence selectivity in certain cases.[13] |
| Ethanol / H₂O | Polar Protic | K₂CO₃ | A "greener" solvent option. The protic nature can influence the reaction mechanism. |
| Acetonitrile (MeCN) | Polar Aprotic | K₃PO₄ | Can alter selectivity compared to nonpolar solvents, particularly with substrates having multiple leaving groups.[13] |
Experimental Protocols
Protocol 1: General Procedure for Base and Solvent Screening
This protocol outlines a parallel screening approach to quickly identify optimal reaction conditions.
Experimental Workflow for Screening
Caption: Workflow for parallel base and solvent screening.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Boronic Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and Ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Selection of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0-3.0 equiv)
-
Selection of Anhydrous, Degassed Solvents (e.g., Toluene, Dioxane, DMF) and degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars in a heating block
Procedure:
-
Preparation: Under an inert atmosphere, add the appropriate base to each reaction vial.
-
Stock Solution: Prepare a stock solution of the aryl halide, boronic acid (or ester), palladium catalyst, and ligand in a chosen anhydrous solvent (e.g., Toluene).
-
Dispensing: Add the appropriate solvent to each vial, followed by an aliquot of the stock solution. If using an aqueous system, add the required amount of degassed water.
-
Degassing: Seal the vials and purge the headspace with an inert gas for 5-10 minutes.
-
Reaction: Place the reaction block on a preheated stirrer hotplate and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.
-
Analysis: Upon completion, cool the reactions, quench appropriately, and analyze to determine the conversion and yield for each condition.
Protocol 2: Suzuki Coupling with a Base-Sensitive Substrate
This protocol is a starting point for reactions involving substrates with base-labile groups, such as esters or amides.
Materials:
-
Aryl Halide (with sensitive group) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%) and Ligand (e.g., SPhos, 4 mol%)
-
Base: Anhydrous powdered K₃PO₄ or KF (2.5 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.
-
Reaction: Seal the flask and place it in a preheated oil bath (a lower temperature, e.g., 80 °C, is a good starting point). Stir the reaction mixture vigorously.
-
Monitoring: Carefully monitor the reaction for both the consumption of starting material and the potential degradation of the sensitive functional group.
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Proceed with a standard aqueous work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Selective deprotection of MOM group in the presence of other protecting groups
Technical Support Center: Selective MOM Group Deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the selective deprotection of methoxymethyl (MOM) ethers in the presence of other common protecting groups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MOM deprotection is very slow or incomplete. What are the common causes and how can I fix this?
A1: Slow or incomplete MOM deprotection can be caused by several factors:
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Insufficient Acid Strength: The Lewis or Brønsted acid used may not be strong enough or may be decomposing. Consider using a stronger acid or a fresh batch of the reagent.
-
Scavenger Interference: If you are using a scavenger like triethylsilane (TES) to trap the released formaldehyde, it might be interfering with the catalyst. Try adjusting the stoichiometry.
-
Steric Hindrance: The MOM-protected alcohol might be in a sterically congested environment, hindering reagent access. In such cases, longer reaction times, elevated temperatures, or a less bulky Lewis acid might be necessary.
-
Solvent Choice: The solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Ensure the solvent is anhydrous, as water can deactivate many Lewis acids.
Q2: I am observing the cleavage of other acid-labile protecting groups along with the MOM group. How can I improve selectivity?
A2: Achieving selectivity is a common challenge. Here are some strategies to enhance it:
-
Reagent Choice: The choice of acid is critical. Mild Lewis acids are often preferred for their selectivity. For instance, MgBr₂ is known to selectively cleave MOM ethers in the presence of silyl ethers like TBS. Other options include BBr₃ at low temperatures or ceric ammonium nitrate (CAN).
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly improve selectivity by slowing down the cleavage of more stable protecting groups.
-
Reaction Time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to stop it as soon as the MOM group is gone, preventing over-reaction.
Q3: My reaction is producing a complex mixture of byproducts. What could be the reason?
A3: A complex product mixture often points to non-selective reactions or degradation of the starting material or product.
-
Acid Sensitivity: Your molecule might be sensitive to the acidic conditions, leading to side reactions like elimination or rearrangement. Using milder, buffered conditions or a different catalyst system might be necessary.
-
Formaldehyde Reactions: The formaldehyde generated during the deprotection can react with the product or other nucleophiles present. Adding a scavenger, such as triethylsilane or 1,3-propanedithiol, can trap the formaldehyde and prevent side reactions.
-
Reagent Purity: Impurities in solvents or reagents can lead to unexpected side reactions. Always use pure, anhydrous solvents and fresh reagents.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving common issues during selective MOM deprotection.
Caption: Troubleshooting decision tree for MOM deprotection.
Comparative Data on Selective MOM Deprotection Conditions
The following table summarizes various conditions for the selective removal of the MOM group in the presence of other common protecting groups.
| Reagent/Catalyst | Other Protecting Group(s) Present | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| MgBr₂·OEt₂ | TBS, Bn | CH₂Cl₂ | 25 | 2-4 | 85-95 | |
| BBr₃ | TBDPS, Ac | CH₂Cl₂ | -78 | 0.5-1 | ~90 | |
| Ceric Ammonium Nitrate (CAN) | TBDPS, Bn | CH₃CN/H₂O | 0 | 0.5 | >90 | |
| Pyridinium p-toluenesulfonate (PPTS) | TBS | MeOH | 55 | 12 | 80-95 | |
| Acetic Acid/THF/H₂O | Silyl ethers (e.g., TBS) | THF/H₂O | 25-45 | 12-24 | Variable | |
| ZnBr₂ | TBS | CH₂Cl₂ | 0 to rt | 1-3 | >85 |
Key Experimental Protocols
Protocol 1: Selective MOM Deprotection using Magnesium Bromide (MgBr₂)
This protocol is effective for selectively cleaving MOM ethers in the presence of silyl ethers like TBS.
Workflow Diagram
Caption: Experimental workflow for MgBr₂ mediated MOM deprotection.
Detailed Steps:
-
Dissolve the MOM-protected compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add magnesium bromide diethyl etherate (MgBr₂·OEt₂, 2.0 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 2: Selective MOM Deprotection using Boron Tribromide (BBr₃)
This method is useful for substrates where a stronger Lewis acid is required, often providing high selectivity at low temperatures.
Detailed Steps:
-
Dissolve the MOM-protected starting material (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 equiv) in CH₂Cl₂ dropwise over 10-15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC (typically 30-60 minutes).
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the deprotected alcohol.
Technical Support Center: Troubleshooting Incomplete MOM Ether Cleavage
Welcome to the technical support center for troubleshooting issues related to the cleavage of methoxymethyl (MOM) ethers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the deprotection of MOM-protected hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: My MOM ether cleavage is sluggish or incomplete. What are the common causes?
A1: Incomplete deprotection of MOM ethers is a frequent issue and can typically be attributed to one or more of the following factors:
-
Insufficiently Acidic Conditions: The MOM group is an acetal and requires acid for cleavage. If you are using a mild acid, the conditions may not be strong enough to efficiently promote the reaction.[1]
-
Steric Hindrance: In complex molecules with significant steric congestion around the MOM ether, the acidic reagent may have difficulty accessing the oxygen atom for protonation, thus slowing down or preventing cleavage.[1]
-
Inappropriate Solvent: The choice of solvent plays a crucial role in the reaction rate. For example, some Lewis acid-catalyzed deprotections are significantly accelerated in specific solvent systems, such as a biphasic mixture of THF and water for bismuth triflate-mediated cleavage.[1]
-
Reaction Temperature and Time: The reaction may simply require more energy or a longer duration to proceed to completion, especially for sterically hindered or less reactive substrates.
Q2: How can I optimize my reaction conditions to achieve complete cleavage?
A2: To improve the yield and ensure complete removal of the MOM group, consider the following optimization strategies:
-
Increase Acid Strength or Concentration: If using a mild Brønsted acid like pyridinium p-toluenesulfonate (PPTS), switching to a stronger acid such as hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA) may be effective.[1] Alternatively, increasing the concentration or the number of equivalents of the acid can also drive the reaction to completion.
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric hindrance and accelerate the rate of cleavage. However, be mindful of potential side reactions with other temperature-sensitive functional groups in your molecule.
-
Prolong the Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the reaction is proceeding cleanly but slowly, extending the reaction time is a straightforward solution.
-
Change the Solvent System: Experiment with different solvents. For Lewis acid-catalyzed reactions, a coordinating solvent might enhance the reactivity of the Lewis acid. As mentioned, for certain reactions, aqueous biphasic systems can be beneficial.[2]
-
Select a Different Reagent: If optimizing the current conditions fails, a different deprotection reagent may be necessary. For instance, sterically hindered MOM ethers might be more effectively cleaved with a smaller Lewis acid.[1]
Q3: I'm observing decomposition of my starting material or the formation of side products. What can I do to improve selectivity?
A3: The decomposition of your material suggests that other functional groups in your molecule are sensitive to the acidic conditions. To enhance selectivity for MOM group cleavage:
-
Use a Milder Reagent: A wide array of milder reagents have been developed for MOM deprotection. Options like zinc bromide with n-propylthiol (ZnBr₂/n-PrSH) or trimethylsilyl triflate with 2,2′-bipyridyl (TMSOTf/2,2′-bipyridyl) can offer greater selectivity in the presence of other acid-labile groups.[1]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions. While this may require a longer reaction time, it can significantly improve the overall yield of the desired product.
-
Buffer the Reaction Mixture: In some cases, the addition of a weak base or a buffer can help to control the acidity of the reaction medium and prevent the degradation of sensitive functionalities.
Q4: Are there any safety concerns I should be aware of during MOM ether deprotection?
A4: Yes, there is a significant safety consideration. When using acidic conditions, particularly with chloride sources like HCl, there is a risk of regenerating chloromethyl methyl ether (MOMCl) or the highly carcinogenic bis(chloromethyl) ether (BCME) from formaldehyde, which is a byproduct of the deprotection. It is imperative to perform these reactions in a well-ventilated fume hood. Consider quenching the reaction with a reagent like ammonia to neutralize the acid and destroy any potentially formed carcinogenic byproducts.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete MOM ether cleavage.
Caption: A troubleshooting workflow for incomplete MOM ether cleavage.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of MOM ethers, providing a comparative overview of reagents, conditions, and yields.
| Reagent(s) | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) |
| Bi(OTf)₃ (1-2 mol%) | Aromatic MOM ether | THF/H₂O (1:1) | Room Temp. | 30-40 min | High |
| ZnBr₂ (1 equiv), n-PrSH (2 equiv) | Primary, Secondary, Tertiary Alcohols | CH₂Cl₂ | 0 to RT | 5-8 min | 86-91 |
| pTSA | Various MOM ethers | Solvent-free | Room Temp. | 30 min | 85-98 |
| ZrCl₄ (50 mol%) | Various MOM ethers | Isopropanol | Reflux | N/A | High |
| TMSOTf (2 equiv), 2,2'-bipyridyl (3 equiv) | Aromatic MOM ether | CH₃CN | Room Temp. | 15 min | 91 |
| Zn(OTf)₂ (10 mol%) | Benzylic MOM ether | Isopropanol | Reflux | 1.5 h | 92 |
| Zn(OTf)₂ (10 mol%) | Aliphatic MOM ether | Isopropanol | Reflux | 50 min | 98 |
Experimental Protocols
Protocol 1: Deprotection using Bismuth Triflate (Bi(OTf)₃) [2]
-
Preparation: Dissolve the MOM-protected compound (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction: Add a catalytic amount of bismuth triflate (1-2 mol%) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture.
-
Purification: Concentrate the filtrate and purify the product by column chromatography on silica gel.
Protocol 2: Deprotection using Zinc Bromide and n-Propylthiol (ZnBr₂/n-PrSH) [1]
-
Preparation: Dissolve the MOM-protected alcohol in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C. Add n-propylthiol (2 equivalents) followed by zinc bromide (1 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-8 minutes.
-
Work-up: Quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the product by column chromatography.
Protocol 3: Solvent-Free Deprotection using p-Toluenesulfonic Acid (pTSA) [3][4]
-
Preparation: In a mortar, add the MOM-protected compound (1.0 eq.) and p-toluenesulfonic acid (pTSA).
-
Reaction: Triturate the mixture for 5 minutes and then let it stand at room temperature for 30 minutes.
-
Work-up: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, while the deprotected product precipitates.
-
Isolation: Collect the precipitate by filtration and wash with cold water.
Protocol 4: Deprotection using Trifluoroacetic Acid (TFA) [5]
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature (25 °C).
-
Reaction: Stir the resulting solution at 25 °C. Monitor the reaction progress by TLC until full conversion of the starting material is observed (typically 12 hours).
-
Work-up: Dilute the reaction mixture with DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 5: Deprotection of Aromatic MOM Ethers using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl [3][6]
-
Preparation: To a solution of the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol) dropwise.
-
Reaction: Stir the solution at room temperature and monitor the disappearance of the starting material by TLC (typically 15 minutes for activated substrates).
-
Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Aryl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to catalyst poisoning in palladium-catalyzed cross-coupling reactions involving aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with an aryl bromide has stalled or is showing low conversion. What are the likely causes?
A sluggish or failed reaction is a common problem that can often be attributed to catalyst deactivation or poisoning. The primary suspects include:
-
Catalyst Poisoning: Trace impurities in reagents, solvents, or arising from the reaction itself can bind to the palladium catalyst and inhibit its activity.[1][2][3]
-
Poor Reagent Quality: Degradation of the aryl bromide, boronic acid (in Suzuki reactions), or other coupling partners can lead to failed reactions.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or ligand choice can result in low or no product formation.[4]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to the formation of palladium black.[1][4][5]
Q2: What are the most common catalyst poisons for palladium-catalyzed reactions?
A variety of substances can act as poisons for palladium catalysts. These include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons that can irreversibly bind to the palladium surface.[1][3][6][7] Elemental sulfur has also been identified as a culprit in some cases.[8][9]
-
Nitrogen-Containing Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can coordinate to the palladium center and inhibit its catalytic activity.[2][7]
-
Halides: While necessary for the catalytic cycle, an excess of certain halide ions can lead to the formation of inactive palladium complexes.[2][3]
-
Cyanide: Excess cyanide can disrupt every step of the catalytic cycle and form inactive palladium cyanide complexes.[10][11][12][13]
-
Carbon Monoxide: CO can strongly adsorb to the surface of palladium catalysts, blocking active sites.[2]
-
Phosphines and Phosphites: Although often used as ligands, in some cases, particularly under aerobic conditions, they can be oxidized or undergo side reactions that are detrimental to the catalyst's performance.[2][14]
Q3: What are the visible signs of catalyst poisoning in my reaction?
Observing the reaction mixture can provide clues about catalyst deactivation:
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst agglomeration and decomposition into inactive palladium nanoparticles.[1][5]
-
Color Change: A change in the color of the reaction mixture that deviates from the expected progression can indicate the formation of undesired palladium species.
-
Stalled Reaction: Monitoring the reaction by techniques like TLC, GC, or LC-MS may show that the reaction has stopped progressing before the starting materials are fully consumed.
Q4: Can a poisoned palladium catalyst be regenerated?
In some instances, poisoned palladium catalysts can be regenerated, although the success depends on the nature of the poison.[7]
-
Thermal Treatment: For some types of poisoning, such as by sulfur compounds, thermal regeneration at elevated temperatures can be effective.[6][15]
-
Washing/Chemical Treatment: Washing the catalyst with specific reagents can remove certain poisons. For example, treatment with a mixture of chloroform and glacial acetic acid has been shown to be effective in some cases.[16] Another method involves contacting the spent catalyst with alkali or alkaline earth metal bicarbonates, carbonates, or hydroxides.[17]
-
Supercritical Fluid Extraction: Regeneration using supercritical carbon dioxide has been explored as a competitive alternative to traditional methods.[18]
Troubleshooting Guide
If you are experiencing a failed or low-yielding reaction, follow this systematic troubleshooting guide.
// Nodes Start [label="Reaction Failure\n(Low/No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Step 1: Verify Reagent\nand Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; HighPurityTest [label="Run control reaction with\nhigh-purity materials", fillcolor="#F1F3F4", fontcolor="#202124"]; PurityIssue [label="Issue Identified:\nImpurity/Poison", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify starting materials\nand solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoPurityIssue [label="No Improvement", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CheckConditions [label="Step 2: Review\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Systematically optimize:\n- Temperature\n- Base\n- Solvent\n- Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConditionsIssue [label="Issue Identified:\nSuboptimal Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoImprovement2 [label="No Improvement", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CheckSetup [label="Step 3: Inspect\nExperimental Setup", fillcolor="#FBBC05", fontcolor="#202124"]; InertAtmosphere [label="Ensure strictly\nanerobic conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SetupIssue [label="Issue Identified:\nOxygen/Moisture Leak", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Consult further literature\nor technical support", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; CheckPurity -> HighPurityTest; HighPurityTest -> PurityIssue [label="Improved Yield"]; PurityIssue -> Purify; HighPurityTest -> NoPurityIssue [label="No Change"]; NoPurityIssue -> CheckConditions; CheckConditions -> Optimize; Optimize -> ConditionsIssue [label="Improved Yield"];
Optimize -> NoImprovement2 [label="No Change"]; NoImprovement2 -> CheckSetup; CheckSetup -> InertAtmosphere; InertAtmosphere -> SetupIssue [label="Improved Yield"]; InertAtmosphere -> End [label="No Change"]; }
Caption: A logical workflow for troubleshooting failed palladium-catalyzed reactions.Data Presentation
The following table summarizes common catalyst poisons and their potential sources.
| Poison Class | Examples | Potential Sources |
| Sulfur Compounds | Thiols, Thiophenes, Sulfides, Elemental Sulfur | Impurities in starting materials or solvents, reagents derived from sulfur-containing precursors.[1][8][9] |
| Nitrogen Compounds | Pyridine, Nitriles, Nitro groups, Oximes | Starting materials, solvents (e.g., acetonitrile), additives.[2] |
| Halides (in excess) | Chloride, Bromide, Iodide | Byproducts of the reaction, excess halide salts.[2][3] |
| Other | Cyanide, Carbon Monoxide | Cyanide sources in cyanation reactions, incomplete purging of CO from reaction vessels.[2][10][11][12] |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This experiment helps determine if catalyst poisoning is the root cause of reaction failure.
-
Baseline Reaction:
-
Set up the reaction using your standard procedure and the current batches of reagents and solvents.
-
Carefully monitor the reaction progress and determine the final yield.
-
-
High-Purity Reaction:
-
Rigorously purify all reagents and solvents.
-
Recrystallize solid starting materials.
-
Distill liquid starting materials and solvents.
-
Use freshly opened, high-purity solvents.
-
Ensure the base is anhydrous and of high quality.
-
-
Set up the reaction under identical conditions to the baseline, but with the purified materials.
-
Ensure a strictly inert atmosphere is maintained throughout the experiment.
-
-
Analysis:
-
Compare the yield and reaction profile of the high-purity reaction to the baseline.
-
A significant improvement in the high-purity reaction strongly suggests that an impurity in one of the original components was poisoning the catalyst.[5]
-
Protocol 2: General Procedure for Catalyst Regeneration (Chemical Washing)
This protocol is a general guideline and may require optimization based on the specific catalyst and suspected poison.
-
Catalyst Recovery:
-
After the reaction, carefully separate the palladium catalyst from the reaction mixture. For heterogeneous catalysts like Pd/C, this can be done by filtration.
-
Wash the recovered catalyst with a solvent that is a good solvent for the product and unreacted starting materials, but in which the catalyst is insoluble.
-
-
Regeneration Treatment:
-
Suspend the recovered catalyst in a suitable solvent.
-
Add the regenerating agent. For example, a solution of an alkali metal carbonate or bicarbonate in water.[17]
-
Stir the suspension at room temperature or with gentle heating for a specified period (e.g., 1-2 hours).
-
-
Washing and Drying:
-
Filter the regenerated catalyst.
-
Wash the catalyst thoroughly with deionized water to remove the regenerating agent.
-
Wash with a low-boiling point organic solvent (e.g., ethanol or acetone) to facilitate drying.
-
Dry the catalyst under vacuum.
-
-
Activity Test:
-
Use the regenerated catalyst in a small-scale test reaction to evaluate its activity compared to a fresh catalyst.
-
Visualizations
// Catalytic Cycle Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontsize=10]; PdII [label="Ar-Pd(II)-Br(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetal-\nation", shape=plaintext, fontsize=10]; PdII_R [label="Ar-Pd(II)-R(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontsize=10]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Poisoning Nodes Poison [label="Poison (S, N, etc.)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InactivePd [label="Inactive Pd-Poison\nComplex", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges for Catalytic Cycle Pd0 -> OxAdd [label=" + Ar-Br"]; OxAdd -> PdII; PdII -> Transmetal [label=" + R-M"]; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" "];
// Edges for Poisoning Poison -> Pd0 [color="#EA4335", style=dashed, arrowhead=vee, label=" Binds to active sites"]; Pd0 -> InactivePd [color="#EA4335", style=dashed, arrowhead=vee]; Poison -> PdII [color="#EA4335", style=dashed, arrowhead=vee]; PdII -> InactivePd [color="#EA4335", style=dashed, arrowhead=vee];
}
Caption: The palladium catalytic cycle and points of catalyst poisoning.References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. dcl-inc.com [dcl-inc.com]
- 16. mdpi.com [mdpi.com]
- 17. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 18. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Grignard Reaction Initiation with 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully initiating the Grignard reaction with 2-Bromo-1-(methoxymethoxy)-4-methylbenzene.
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
Symptoms:
-
No noticeable heat generation (exotherm).
-
The solution remains clear, without the characteristic cloudy gray/brown appearance.
-
If an activator like iodine was used, its color persists.
-
Magnesium turnings remain shiny and unreacted.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The primary obstacle is often a passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1] Activate the magnesium using one of the methods outlined in the "Magnesium Activation Protocols" section below. |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. |
| Poor Quality Reagents | Use fresh, high-purity magnesium turnings. Ensure the this compound is pure and dry. |
| Low Local Concentration of Aryl Bromide | Add a small portion (5-10%) of the aryl bromide solution directly to the activated magnesium to create a high local concentration to facilitate initiation.[1] |
| Insufficient Initial Temperature | Gentle warming with a heat gun can help initiate the reaction. Once initiated, the reaction is exothermic and should be self-sustaining. Be prepared to cool the reaction if it becomes too vigorous. |
Issue 2: The reaction starts but then stops, or the yield is low.
Symptoms:
-
Initial signs of reaction (e.g., warming, cloudiness) cease.
-
A significant amount of magnesium remains unreacted after the addition of the aryl bromide is complete.
-
The final product yield after quenching is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Wurtz Coupling Side Reaction | The primary side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with unreacted aryl bromide to form a homocoupled dimer. To minimize this, add the aryl bromide solution slowly and dropwise to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring to quickly bring the aryl bromide into contact with the magnesium surface. |
| Incomplete Reaction | After the initial exothermic phase, the reaction rate may slow. Gentle heating to reflux after the addition of the aryl bromide is complete can help drive the reaction to completion. |
| MOM Protecting Group Instability | The methoxymethyl (MOM) ether protecting group is generally stable under the basic conditions of Grignard reagent formation. However, it is sensitive to acidic conditions. Ensure the reaction is performed under strictly anhydrous and aprotic conditions until the acidic workup. |
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by one or more of the following observations:
-
Spontaneous warming of the reaction mixture.
-
The appearance of a cloudy, gray, or brownish color.
-
Bubbling on the surface of the magnesium.
-
If iodine is used as an activator, its characteristic purple/brown color will fade.
Q2: Which solvent is best for this Grignard reaction?
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of Grignard reagents from aryl bromides due to its excellent solvating properties for the organomagnesium species. Anhydrous diethyl ether can also be used.
Q3: How can I be certain my glassware and solvent are dry enough?
All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and cooled under a stream of dry inert gas (argon or nitrogen). Use a freshly opened bottle of anhydrous solvent or solvent that has been dried over a suitable drying agent (e.g., sodium/benzophenone for THF, or molecular sieves).
Q4: Is the MOM (methoxymethyl) protecting group stable under Grignard conditions?
Yes, the MOM ether is stable to the basic conditions of Grignard reagent formation.[1] However, it is readily cleaved by acid, so the reaction must be maintained under anhydrous and aprotic conditions until the final acidic workup step.
Quantitative Data on Initiation and Side Reactions
While specific quantitative data for this compound is not extensively published, the following tables provide an overview of expected yields and the impact of reaction parameters on the formation of similar aryl Grignard reagents.
Table 1: Comparison of Typical Yields for Aryl Grignard Formation with Different Activation Methods
| Activation Method | Typical Reported Yield Range | Notes |
| Iodine | 70-90% | A small crystal is added to the magnesium. The disappearance of the iodine color indicates initiation. |
| 1,2-Dibromoethane | 80-95% | A few drops are added. The evolution of ethylene gas signifies activation. This method is often very effective. |
| Mechanical Grinding | 60-85% | Crushing the magnesium turnings with a glass rod exposes a fresh, unoxidized surface. |
| No Activation | Highly variable (0-70%) | Initiation is often difficult and unreliable without an activation method. |
Table 2: Influence of Reaction Conditions on Wurtz Coupling Byproduct Formation
| Parameter | Condition Favoring Grignard Reagent | Condition Favoring Wurtz Coupling |
| Addition Rate of Aryl Bromide | Slow, dropwise addition | Rapid, bulk addition |
| Reaction Temperature | Moderate (e.g., gentle reflux) | High, uncontrolled exotherm |
| Stirring | Efficient, vigorous stirring | Poor or inefficient stirring |
| Solvent | Diethyl Ether or THF | - |
Experimental Protocols
Protocol 1: Magnesium Activation and Grignard Formation
This protocol is adapted for this compound based on a procedure for a structurally similar compound.[1]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Initiator: Iodine (1-2 small crystals) OR 1,2-Dibromoethane (a few drops)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the cooled flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may be applied until the iodine sublimes and its color dissipates, or until bubbles of ethane are seen if using 1,2-dibromoethane.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
Observation: The reaction should initiate, as evidenced by gentle reflux and the formation of a cloudy gray suspension. If it does not start, gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external water bath may be needed to control the temperature.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium is consumed. The resulting dark gray to brown solution is the Grignard reagent.
Visualizations
Grignard Reaction Workflow
Caption: A step-by-step workflow for the successful preparation of a Grignard reagent.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Grignard initiation problems.
References
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted homocoupling side reactions in your cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acids in Suzuki-Miyaura Reactions
If you are observing a significant amount of homocoupled biaryl product derived from your boronic acid starting material, it is crucial to identify and address the root cause. This unwanted side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Troubleshooting Workflow:
Caption: A stepwise guide to troubleshooting homocoupling in Suzuki-Miyaura reactions.
Issue 2: Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions
A common side reaction in Sonogashira couplings is the homocoupling of two terminal alkyne molecules, also known as Glaser coupling, which forms a symmetric diyne.[2] This side reaction is primarily promoted by the copper(I) co-catalyst and the presence of oxygen.[2]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting excessive homocoupling in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in cross-coupling reactions?
A1: The primary causes of homocoupling depend on the specific reaction, but common factors include:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents.[1][3] It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate homocoupling.[1][4]
-
Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can react directly with the organometallic nucleophile to produce the homocoupled product during the in-situ reduction to the active Pd(0) species.[1][5]
-
Copper Co-catalyst in Sonogashira Reactions: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of a diyne byproduct (Glaser coupling).[2]
Q2: How can I effectively remove oxygen from my reaction?
A2: Rigorous exclusion of oxygen is critical.[6] Standard methods for degassing solvents include:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period.[5][6]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then allowing it to thaw. This cycle should be repeated at least three times for maximum effectiveness.[5]
-
Inert Atmosphere: Always run your reactions under a positive pressure of an inert gas like nitrogen or argon.[5] This can be achieved using a balloon, a Schlenk line, or a glovebox.
Q3: I'm using a Pd(II) precatalyst and observing significant homocoupling. What can I do?
A3: If switching to a Pd(0) source like Pd(PPh₃)₄ is not feasible, you can add a mild reducing agent to facilitate the formation of the active Pd(0) catalyst without promoting homocoupling.[5][6]
| Additive | Typical Loading | Notes |
| Potassium formate | 1.1 eq | Has been shown to suppress the homocoupling of aryl boronic acids.[5][6] |
| Phosphine ligands | Excess relative to Pd | Can also act as reducing agents for the Pd(II) precatalyst.[5] |
Q4: Can my choice of ligand influence the extent of homocoupling?
A4: Yes, the ligand plays a crucial role.[5] Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[4][5] For Suzuki-Miyaura coupling, ligands such as SPhos, XPhos, and RuPhos can be effective.[5]
Q5: How does the base affect homocoupling?
A5: The choice and amount of base can significantly impact the extent of homocoupling.[2][7] While a base is necessary for the catalytic cycle, an excessively strong or concentrated base can sometimes promote unwanted side reactions.[4][7] For Sonogashira reactions, secondary amines like piperidine or morpholine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[2]
Experimental Protocols
Protocol 1: General Procedure for Setting up an Oxygen-Free Reaction
This protocol provides a general method for establishing an inert atmosphere for a cross-coupling reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried to remove any moisture.
-
Solid Reagent Addition: To the reaction flask, add all solid reagents, including the electrophile, nucleophile (if solid), base, catalyst, and ligand.
-
Inerting the Flask: Seal the flask with a septum and purge the vessel by evacuating under vacuum and backfilling with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.[5]
-
Solvent and Liquid Reagent Addition: Add the degassed solvent and any liquid reagents via syringe under a positive pressure of the inert gas.[5]
-
Final Degassing (Optional): If necessary, bubble the inert gas through the reaction mixture for an additional 15-30 minutes.[5]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to circumvent Glaser homocoupling by eliminating the copper co-catalyst.[2]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and the degassed amine base (e.g., triethylamine or piperidine).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether), filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the crude product by column chromatography.
Mechanistic Insights
Caption: Competing pathways of cross-coupling and homocoupling initiated by a Pd(II) precatalyst.
References
Technical Support Center: Stability of the Methoxymethyl (MOM) Group with n-Butyllithium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methoxymethyl (MOM) protected alcohols in the presence of n-butyllithium (n-BuLi).
Frequently Asked Questions (FAQs)
Q1: Is the MOM group generally stable to n-butyllithium?
A1: Yes, the methoxymethyl (MOM) group is generally considered stable under the strongly basic and nucleophilic conditions presented by n-butyllithium (n-BuLi).[1][2] This stability is a key reason for its use as a protecting group for alcohols in syntheses involving organolithium reagents. The standard deprotection method for a MOM group involves acidic hydrolysis, not basic conditions.[3][4][5]
Q2: Under what conditions might I encounter unexpected cleavage of a MOM group with n-BuLi?
A2: While generally stable, cleavage or undesired side reactions can occur under certain conditions, particularly with prolonged reaction times, elevated temperatures, or when certain additives are used. Factors that increase the reactivity of n-BuLi, such as the use of coordinating solvents like tetrahydrofuran (THF) or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can potentially lead to instability.[6][7] These conditions favor the formation of more reactive monomeric and dimeric forms of n-BuLi.[8][9][10]
Q3: What is the likely mechanism for MOM group decomposition by n-BuLi?
A3: The most probable mechanism for decomposition is not a direct cleavage of the C-O bond, but rather the deprotonation of the acidic protons on the methyl group of the MOM ether. This is analogous to the deprotonation of other ethers. The reaction is thought to proceed via coordination of the ether oxygen to the lithium ion, followed by deprotonation by the butyl anion. This can lead to subsequent elimination or rearrangement reactions, ultimately resulting in the loss of the protecting group. A kinetic study on benzyl methyl ether, a similar structure, supports a mechanism where a dimer of n-BuLi is the reactive species.[8][11]
Q4: How does temperature affect the stability of the MOM group in the presence of n-BuLi?
A4: Lower temperatures are crucial for maintaining the stability of the MOM group. Reactions involving n-BuLi are typically conducted at low temperatures (e.g., -78 °C) to control its reactivity.[7] At higher temperatures, not only does the risk of MOM group decomposition increase, but side reactions such as the deprotonation of the solvent (e.g., THF) also become more significant.[7]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low yield of desired product and recovery of deprotected starting material. | Unintended cleavage of the MOM group. | 1. Lower the reaction temperature: Conduct the lithiation at -78 °C or even lower if possible. 2. Reduce reaction time: Minimize the exposure of the MOM-protected substrate to n-BuLi. 3. Use a non-coordinating solvent: Consider switching from THF to a less coordinating solvent like diethyl ether or a hydrocarbon solvent if the reaction permits. |
| Formation of complex side products. | Deprotonation of the MOM group followed by elimination or rearrangement. | 1. Use a less reactive organolithium: If the desired reaction is deprotonation of a very acidic proton, a weaker base like lithium diisopropylamide (LDA) might be sufficient and less likely to affect the MOM group. 2. Avoid additives if possible: If TMEDA is not essential for the desired reactivity, omitting it can reduce the basicity of the system. |
| Inconsistent results between batches. | 1. Variable n-BuLi concentration: The concentration of commercially available n-BuLi can change over time. 2. Presence of moisture: Water will quench n-BuLi and can affect the reaction outcome. | 1. Titrate n-BuLi: Always titrate your n-BuLi solution before use to determine its exact concentration. 2. Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. |
Data Presentation
Table 1: Stability of n-Butyllithium in Ethereal Solvents
The stability of n-BuLi itself is a critical factor in ensuring reproducible results. The following table summarizes the half-life of n-BuLi in common ethereal solvents at different temperatures.
| Organolithium | Solvent | Temperature (°C) | Half-life (t½) in minutes |
| n-BuLi | THF | +20 | 107 |
| n-BuLi | Diethyl Ether | +20 | 368 |
| s-BuLi | THF | -20 | 78 |
| s-BuLi | Diethyl Ether | -20 | 1187 |
| n-BuLi + TMEDA | THF | -20 | 28 |
Data adapted from relevant literature.[12] Note that the addition of TMEDA significantly decreases the half-life of s-BuLi in THF, indicating increased reactivity.
Experimental Protocols
Protocol 1: General Procedure for Lithiation of a MOM-Protected Substrate
This protocol provides a general method for the lithiation of a substrate containing a MOM-protected alcohol, with precautions to maintain the integrity of the protecting group.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone.
-
-
Reaction Setup:
-
Dissolve the MOM-protected substrate in the chosen anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
Slowly add a freshly titrated solution of n-BuLi dropwise to the cooled solution of the substrate.
-
Maintain the temperature at -78 °C during the addition.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at -78 °C for the required time (monitor by TLC if possible).
-
Quench the reaction at -78 °C by the slow addition of the electrophile.
-
Allow the reaction to slowly warm to room temperature before workup.
-
-
Workup:
-
Perform a standard aqueous workup, typically with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Caption: Factors influencing the stability of the MOM group with n-BuLi.
Caption: Troubleshooting workflow for unexpected MOM group cleavage.
References
- 1. MOM Ethers [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Structure of n-butyllithium in mixtures of ethers and diamines: influence of mixed solvation on 1,2-additions to imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Butyllithium [chemeurope.com]
- 11. Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ospt.osi.lv [ospt.osi.lv]
Purification of crude product from 2-Bromo-1-(methoxymethoxy)-4-methylbenzene coupling
Technical Support Center: Purification of Coupling Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of the crude product resulting from the coupling of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a palladium-catalyzed coupling reaction?
A1: The crude product mixture typically contains a variety of substances besides the desired product. These can include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts of both starting materials, residual palladium catalyst (in various oxidation states), phosphine ligands and their oxides (if used), and inorganic salts from the base. For specific reactions like the Stille coupling, toxic organotin byproducts are also a major impurity.[1][2][3]
Q2: My crude product is dark black or grey. What is the cause and how do I remove the color?
A2: A dark color in the crude product is almost always due to residual palladium, often in the form of palladium black (Pd(0)).[4] This is a common issue if the catalyst is not completely removed during the initial workup. The most straightforward method to remove heterogeneous palladium is by filtering the reaction mixture through a pad of Celite or silica.[4][5][6] For soluble palladium species, specialized scavengers or chromatography may be necessary.[4][5]
Q3: The methoxymethyl (MOM) protecting group on my compound seems to have been partially or fully cleaved. Why did this happen?
A3: The MOM ether group is an acetal, which is known to be stable under basic and neutral conditions but is labile to acids.[7][8] Cleavage can occur if the reaction conditions become acidic, or during an acidic aqueous workup.[7] For instance, some reactions might generate acidic byproducts. It is crucial to maintain the reaction and workup pH between 4 and 12 to ensure the stability of the MOM group.[7]
Q4: What is a good starting point for purifying my product using column chromatography?
A4: For biaryl compounds, which are common products of these coupling reactions, a good starting point for column chromatography is a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.[9][10] You can start with pure hexane and gradually increase the polarity by adding more ethyl acetate. The optimal solvent ratio should be determined beforehand using Thin Layer Chromatography (TLC).[10]
Q5: How can I effectively remove organotin byproducts from a Stille coupling reaction?
A5: Organotin compounds are toxic and must be carefully removed.[2][11] Common methods include washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as an insoluble fluoride salt.[1] Alternatively, filtering the crude product through a silica plug treated with triethylamine can also effectively remove tin byproducts.[1]
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Palladium Removal | The purified product solution remains colored (grey, black, or sometimes reddish).[4][12] | Heterogeneous Palladium: Inefficient filtration. Soluble Palladium: The palladium species is dissolved in the organic solvent.[4] | Improve Filtration: Ensure a well-packed Celite pad (1-2 cm thick) and consider diluting the reaction mixture to reduce viscosity before filtering.[4][5] Use Scavengers: For soluble palladium, add a solid-supported scavenger (e.g., thiol-based) to the solution, stir, and then filter.[5][6][12] |
| Product Co-elutes with Impurity | Multiple spots on TLC are very close together, leading to poor separation on the column. | The impurity has a very similar polarity to the desired product (e.g., a homocoupled byproduct or a regioisomer). | Optimize Chromatography: Try a different solvent system (e.g., dichloromethane/hexanes or toluene/hexanes). Consider using a high-performance flash chromatography system. Recrystallization: If the product is a solid, recrystallization can be an excellent method to remove small amounts of closely related impurities.[9][10] |
| Low Recovery After Chromatography | The total mass of material recovered from the column is significantly lower than the starting crude mass. | Product is Insoluble: The product may be precipitating on the column. Product is Unstable: The product may be degrading on the silica gel (which is slightly acidic). | Check Solubility: Ensure the chosen eluent is a good solvent for your product.[10] Deactivate Silica: If degradation is suspected, neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. |
| Presence of Deprotected Product | An additional, more polar spot is observed on TLC, corresponding to the alcohol (MOM group removed). | The reaction or workup conditions were too acidic, causing cleavage of the MOM ether.[7][13] | Adjust pH: Ensure any aqueous workup steps are neutral or slightly basic. Purification Strategy: The deprotected product can be separated from the desired MOM-protected product by column chromatography due to its higher polarity. Alternatively, one could proceed with the deprotected material if that is the desired final product. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst via Celite Filtration
This protocol is designed for the removal of insoluble palladium species (e.g., palladium black) from a crude reaction mixture.[4][5][6]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent over the Celite pad to wet it and ensure it is properly set.
-
Dilute the Mixture: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity. This prevents clogging and ensures efficient filtration.[4]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum.
-
Wash: Wash the Celite pad with several small portions of fresh solvent to ensure all the product is recovered.
-
Collect: The collected filtrate contains the product, now free from heterogeneous palladium. This solution can then be concentrated and further purified.
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of a biaryl product. The specific eluent system should be determined by TLC analysis.
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just at the top of the silica bed.[10]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica bed using a pipette.[10]
-
Elute the Compound: Carefully add the eluent to the top of the column. Begin collecting fractions while maintaining a constant flow of eluent. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.[10]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of a crude coupling product.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spinchem.com [spinchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Lithiation of Substituted Bromobenzenes
Welcome to the technical support center for the regioselective lithiation of substituted bromobenzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the site of lithiation on a substituted bromobenzene?
A1: The primary factor is the directing effect of the substituent on the benzene ring, known as a Directed Metalation Group (DMG). The DMG coordinates to the lithium reagent, bringing it into close proximity to an adjacent ortho proton and facilitating its removal. The strength of this coordination dictates the regioselectivity of the deprotonation.[1][2]
Q2: Which is a stronger directing group: a methoxy group (-OCH₃) or a bromine atom (-Br)?
A2: A methoxy group is a significantly stronger ortho-directing group than a bromine atom. In a molecule like 3-bromoanisole, lithiation will preferentially occur ortho to the methoxy group. Bromine's ability to direct lithiation is relatively weak.
Q3: When should I use an alkyllithium (e.g., n-BuLi) versus a lithium amide base (e.g., LDA)?
A3: Alkyllithiums like n-BuLi are very strong bases but are also potent nucleophiles. With bromobenzenes, they can lead to a competitive and often faster side reaction called bromine-lithium exchange, where the bromine atom is swapped for a lithium atom, rather than the desired deprotonation.[3] Lithium amides, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are strong, non-nucleophilic bases that are much less prone to this exchange reaction, making them the preferred choice for achieving regioselective ortho-lithiation via deprotonation.[2][4]
Q4: How does temperature affect the regioselectivity of my lithiation reaction?
A4: Low temperatures, typically -78 °C, are crucial for several reasons. They help to stabilize the aryllithium intermediate once formed, preventing decomposition or side reactions.[2] For alkyllithium reagents, very low temperatures (-100 °C or below) can sometimes suppress the rate of bromine-lithium exchange relative to deprotonation, although this is not always effective.[5] Maintaining a low temperature throughout the addition of the base and before quenching with an electrophile is critical for achieving high selectivity and yield.
Troubleshooting Guides
Here are some common problems encountered during the lithiation of substituted bromobenzenes and their potential solutions.
Problem 1: My primary product results from Bromine-Lithium exchange, not ortho-deprotonation.
| Cause | Solution |
| Use of a nucleophilic alkyllithium base (e.g., n-BuLi, s-BuLi, t-BuLi).[3] | Switch to a non-nucleophilic lithium amide base such as LDA or LiTMP. These bases favor deprotonation over halogen exchange.[2][4] |
| Reaction temperature is too high. | Perform the reaction at very low temperatures (-78 °C or lower). For Br-Li exchange with n-BuLi, temperatures as low as -100 °C may be necessary.[5] |
| The directing group is too weak to effectively direct deprotonation. | If possible, modify the substrate to include a stronger DMG. |
Problem 2: The lithiation reaction has a low yield or does not go to completion.
| Cause | Solution |
| Insufficiently dried glassware, solvents, or reagents. | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and handle reagents under a dry, inert atmosphere (Nitrogen or Argon).[5] |
| The lithium base is degraded. | Titrate your organolithium reagent before use to determine its exact concentration. Store it properly to prevent degradation. |
| The aryllithium intermediate is unstable and decomposes before quenching. | Maintain a low temperature (-78 °C) throughout the reaction until the electrophile is added. Minimize the time between lithiation and quenching.[4] |
| The electrophile is not reactive enough or is quenched by a proton source. | Use a highly reactive electrophile. If quenching with CO₂, use freshly crushed, high-quality dry ice or bubble CO₂ gas through the solution to avoid moisture condensation.[6] |
| Formation of complex aggregates that "consume" the base. | In some cases, a large excess of the organolithium base may be required to overcome the formation of non-reactive aggregates.[7] |
Problem 3: Poor regioselectivity with multiple lithiation products observed.
| Cause | Solution | | Competing directing groups of similar strength. | Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. Consider using a bulkier base (e.g., LiTMP over LDA) to favor the sterically less hindered position. | | Steric hindrance around the target ortho position. | A bulky substituent ortho to the bromine can hinder lithiation at the adjacent position. In such cases, lithiation may occur at a more remote, electronically activated site.[8] | | The reaction temperature is too high, allowing for equilibration of lithiated species. | Maintain strict temperature control at -78 °C or below to ensure the kinetically favored product is formed and trapped. |
Data Presentation: Regioselectivity of Lithiation
The following tables summarize the outcomes of lithiation on various substituted bromobenzenes under different conditions.
Table 1: Lithiation of para-Substituted Bromobenzenes with LDA
| Substrate | Directing Group (X) | Lithiation Position(s) | Product(s) after Silylation | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | F | ortho to F | 1-Bromo-4-fluoro-3,5-bis(trimethylsilyl)benzene | 85 | [9] |
| 1-Bromo-4-chlorobenzene | Cl | ortho to Cl | 1-Bromo-4-chloro-3,5-bis(trimethylsilyl)benzene | 73 | [9] |
| 4-Bromobenzonitrile | CN | ortho to CN | 4-Bromo-3,5-bis(trimethylsilyl)benzonitrile | 90 | [9] |
| 1-Bromo-4-(trifluoromethyl)benzene | CF₃ | ortho to CF₃ | 1-Bromo-4-(trifluoromethyl)-3,5-bis(trimethylsilyl)benzene | 88 | [9] |
Table 2: Lithiation of ortho- and meta-Substituted Bromobenzenes with LDA
| Substrate | Directing Group (X) | Lithiation Position(s) | Product(s) after Silylation | Yield (%) | Reference |
| 1-Bromo-2-chlorobenzene | Cl | ortho to Cl and Br | 1-Bromo-2-chloro-3,5-bis(trimethylsilyl)benzene | 55 | [9] |
| 2-Bromobenzonitrile | CN | ortho to CN and Br | 2-Bromo-3,5-bis(trimethylsilyl)benzonitrile | 82 | [9] |
| 1-Bromo-3-chlorobenzene | Cl | ortho to Cl | 1-Bromo-3-chloro-2-(trimethylsilyl)benzene | 65 (monosilylated) | [9] |
| 3-Bromobenzonitrile | CN | ortho to CN | 3-Bromo-2-(trimethylsilyl)benzonitrile | 78 (monosilylated) | [9] |
Experimental Protocols
General Protocol for Regioselective ortho-Lithiation and Quenching
This procedure is a general guideline and may require optimization for specific substrates and electrophiles.
Materials:
-
Substituted bromobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) or other suitable base (1.1 - 2.0 eq)
-
Electrophile (e.g., Trimethylsilyl chloride, Dimethylformamide) (1.2 - 2.0 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the substituted bromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add the lithium base (e.g., a solution of LDA in THF) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.[4]
-
Lithiation: Stir the resulting mixture at -78 °C for the optimized reaction time (typically 15 minutes to 2 hours).[4]
-
Quenching: Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Decision Pathway for Base Selection
This diagram illustrates the decision-making process for choosing the appropriate lithiating agent to maximize regioselectivity.
Caption: Decision tree for selecting a lithiation base.
General Experimental Workflow
This workflow outlines the key steps and considerations for performing a successful regioselective lithiation experiment.
Caption: Standard workflow for directed ortho-lithiation.
Influence of Substituents on Regioselectivity
This diagram illustrates how different substituents direct lithiation on a bromobenzene ring.
Caption: Regioselectivity based on substituent position.
References
- 1. baranlab.org [baranlab.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity comparison of aryl bromides vs. aryl iodides in Suzuki coupling
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical parameter influencing the success of this reaction is the choice of the aryl halide coupling partner. While both aryl iodides and aryl bromides are widely employed, their reactivity profiles differ significantly, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of the reactivity of aryl bromides versus aryl iodides in Suzuki coupling, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal substrate for their synthetic endeavors.
The Reactivity Landscape: A Tale of Two Halides
Generally, the reactivity of aryl halides in Suzuki coupling follows the order: Ar-I > Ar-Br > Ar-Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly influences the rate-determining oxidative addition step of the catalytic cycle. The weaker C-I bond in aryl iodides facilitates faster oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their aryl bromide counterparts.
However, this is a simplified view. The choice of catalyst, ligand, base, and solvent can significantly influence the relative reactivity, and in some cases, aryl bromides can outperform aryl iodides. For instance, at lower temperatures with certain catalyst systems, aryl bromides have been observed to provide higher yields than the corresponding aryl iodides. This counterintuitive result highlights the nuanced interplay of factors governing the Suzuki coupling reaction.
Quantitative Data Comparison
The following tables summarize quantitative data from selected studies that directly compare the performance of aryl iodides and aryl bromides in Suzuki coupling under various conditions.
Table 1: Comparison of Aryl Iodide and Aryl Bromide Reactivity at Low Temperature
This study highlights a scenario where an aryl bromide exhibits higher reactivity than an aryl iodide at a lower temperature.
| Entry | Aryl Halide | Time (h) | Yield (%) |
| 1 | p-Iodotoluene | 1 | ~10 |
| 2 | p-Iodotoluene | 4 | ~20 |
| 3 | p-Iodotoluene | 24 | ~35 |
| 4 | p-Bromotoluene | 1 | ~40 |
| 5 | p-Bromotoluene | 4 | ~75 |
| 6 | p-Bromotoluene | 24 | >95 |
Reaction Conditions: Aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 50 °C.
Table 2: Comparison in an Aqueous Suzuki-Miyaura Coupling
This dataset illustrates the generally higher reactivity of an aryl iodide, achieving quantitative conversion under milder conditions.
| Entry | Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) |
| 1 | 4-Iodo-benzoic acid | 0.1 | Room Temp | 100 |
| 2 | 4-Bromo-benzoic acid | 0.1 | Room Temp | <10 |
| 3 | 4-Iodo-benzoic acid | 0.01 | 70 | 100 |
| 4 | 4-Bromo-benzoic acid | 0.01 | 70 | 100 |
Reaction Conditions: Aryl halide (1.0 equiv), (3-propionamidophenyl)boronic acid (1.05 equiv), Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1:4:5), K₂CO₃ (2.0 equiv), Water.[1]
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions are provided below.
Protocol 1: Suzuki Coupling of p-Bromotoluene with Phenylboronic Acid (from Table 1)
-
Materials: p-Bromotoluene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, and deionized water.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add p-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed 4:1 mixture of toluene and water (5 mL).
-
The reaction mixture is stirred at 50 °C and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Aqueous Suzuki Coupling of 4-Iodo-benzoic Acid (from Table 2)
-
Materials: 4-Iodo-benzoic acid, (3-propionamidophenyl)boronic acid, sodium tetrachloropalladate(II) (Na₂PdCl₄), 3-(diphenylphosphino)benzenesulfonic acid sodium salt (PPh₂PhSO₃Na), formic acid (HCOOH), potassium carbonate (K₂CO₃), and deionized water.
-
Procedure:
-
In a Schlenk tube, dissolve 4-iodo-benzoic acid (0.25 mmol, 1.0 equiv), (3-propionamidophenyl)boronic acid (0.26 mmol, 1.05 equiv), and K₂CO₃ (0.50 mmol, 2.0 equiv) in 10 mL of degassed water.[1]
-
In a separate vial, prepare the catalyst solution by dissolving Na₂PdCl₄ (0.00025 mmol, 0.1 mol%), PPh₂PhSO₃Na (0.001 mmol, 0.4 mol%), and HCOOH (0.00125 mmol, 0.5 mol%) in a small amount of degassed water.
-
Add the catalyst solution to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by HPLC.
-
Upon completion, the reaction mixture can be acidified to precipitate the product, which is then collected by filtration.
-
Mechanistic Insights and Logical Workflow
The fundamental steps of the Suzuki coupling catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide primarily impacts the initial oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The decision-making process for choosing between an aryl iodide and an aryl bromide can be visualized as a logical workflow.
Caption: A workflow for selecting an aryl halide for Suzuki coupling.
Conclusion
In the reactivity comparison between aryl iodides and aryl bromides for Suzuki coupling, aryl iodides generally exhibit higher reactivity, allowing for milder reaction conditions. This is a direct consequence of the weaker carbon-iodine bond facilitating the rate-determining oxidative addition step. However, experimental evidence demonstrates that this is not an absolute rule, and factors such as temperature, catalyst system, and the specific substrates can lead to aryl bromides being the more effective coupling partner. For routine applications where moderate conditions are acceptable, the lower cost and greater stability of aryl bromides often make them the preferred choice. Ultimately, the optimal aryl halide for a given Suzuki coupling reaction will depend on a careful consideration of the desired reaction conditions, the complexity of the substrates, and the overall cost-effectiveness of the synthetic route. Researchers are encouraged to perform initial screening experiments to determine the most suitable halide for their specific application.
References
MOM protecting group vs TBS for phenol protection in synthesis
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of phenols, two popular choices among researchers are the methoxymethyl (MOM) ether and the tert-butyldimethylsilyl (TBS) ether. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid chemists in making informed decisions for their synthetic strategies.
At a Glance: MOM vs. TBS for Phenol Protection
| Feature | Methoxymethyl (MOM) Ether | tert-Butyldimethylsilyl (TBS) Ether |
| Structure | Ar-O-CH₂-O-CH₃ | Ar-O-Si(CH₃)₂(C(CH₃)₃) |
| Protection Reagents | MOMCl, CH₂(OCH₃)₂ | TBSCl, TBSOTf |
| Common Bases/Catalysts | DIPEA, NaH, P₂O₅, TfOH | Imidazole, 2,6-Lutidine, DMAP |
| Deprotection Conditions | Acidic (HCl, TFA, p-TsOH) | Fluoride source (TBAF), Acidic (HCl), Mild base for phenols (K₂CO₃) |
| Stability | Stable to bases and nucleophiles (pH 4-12).[1] Sensitive to acids.[1] | Stable to bases. Sensitive to acids and fluoride ions. |
| Key Advantages | Generally more stable to a wider range of non-acidic conditions. | Readily cleaved under mild, non-acidic conditions using fluoride. Phenolic TBS ethers can be selectively cleaved.[2][3] |
| Key Disadvantages | Deprotection requires acidic conditions which may not be compatible with acid-sensitive functional groups.[4][5] MOMCl is a potent carcinogen.[6] | Can be cleaved under some acidic conditions intended for MOM deprotection. |
Deciding Between MOM and TBS Protection
The choice between MOM and TBS as a protecting group for a phenol hinges on the planned synthetic route and the stability of other functional groups in the molecule. The following decision tree illustrates the logical considerations for selecting the appropriate protecting group.
Experimental Protocols
Below are representative experimental procedures for the protection of a generic phenol and the subsequent deprotection for both MOM and TBS ethers.
Methoxymethyl (MOM) Ether
Protection of a Phenol with MOMCl
This procedure outlines the methoxymethylation of a phenol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.[1][4]
Workflow:
-
Materials: Phenol, N,N-Diisopropylethylamine (DIPEA), Methoxymethyl chloride (MOMCl), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the phenol (1.0 eq.) and DIPEA (2.0-4.0 eq.) in DCM is added MOMCl (1.5-3.0 eq.) dropwise at 0 °C under an inert atmosphere.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed as monitored by TLC.
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the MOM-protected phenol.
-
Deprotection of a Phenolic MOM Ether
This protocol describes a typical acidic deprotection of a MOM ether.[1][4]
-
Materials: MOM-protected phenol, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM) or Methanol (MeOH), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
The MOM-protected phenol (1.0 eq.) is dissolved in a suitable solvent such as DCM or a mixture of THF and water.
-
The reaction is stirred at room temperature until completion as monitored by TLC.
-
The reaction is carefully neutralized with saturated aqueous sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude phenol is purified if necessary.
-
tert-Butyldimethylsilyl (TBS) Ether
Protection of a Phenol with TBSCl
This procedure details the silylation of a phenol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.[7]
Workflow:
-
Materials: Phenol, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, N,N-Dimethylformamide (DMF), Water, Diethyl ether, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of the phenol (1.0 eq.) and imidazole (2.0-2.5 eq.) in DMF is added TBSCl (1.1-1.5 eq.) at room temperature.[7]
-
The reaction mixture is stirred until the starting material is consumed as monitored by TLC.
-
Water is added to the reaction mixture, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the TBS-protected phenol.
-
Deprotection of a Phenolic TBS Ether
This protocol describes the cleavage of a TBS ether using a fluoride source, a hallmark of silyl ether deprotection.[2][7]
-
Materials: TBS-protected phenol, Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
The TBS-protected phenol (1.0 eq.) is dissolved in THF.
-
A solution of TBAF in THF (1.1-1.5 eq.) is added at room temperature.[7]
-
The reaction is stirred until completion as monitored by TLC.
-
The reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude phenol is purified if necessary.
-
Stability and Selectivity
The stability of MOM and TBS ethers under various reaction conditions is a critical factor in their selection. MOM ethers are stable to a wide range of nucleophilic and basic conditions, making them suitable for reactions involving organometallics, hydrides, and saponifications.[1] Their lability in acidic media, however, necessitates careful planning if other acid-sensitive groups are present.
TBS ethers, while also stable to many basic conditions, are susceptible to cleavage by fluoride ions and protic acids. This fluoride sensitivity is often exploited for their selective removal in the presence of other protecting groups. Notably, phenolic TBS ethers can be cleaved under milder basic conditions (e.g., K₂CO₃ in methanol) than their aliphatic counterparts, allowing for selective deprotection.[2]
References
A Comparative Guide to Orthogonal Protecting Group Strategies with MOM Ethers
For researchers, scientists, and drug development professionals engaged in the multistep synthesis of complex organic molecules, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a popular choice for the protection of hydroxyl groups due to its ease of introduction and general stability. However, its removal typically requires acidic conditions, necessitating the use of orthogonal protecting groups for the selective manipulation of multiple hydroxyl functionalities within the same molecule. This guide provides an objective comparison of MOM ethers with common orthogonal protecting groups, supported by experimental data and detailed protocols.
Orthogonal Protection: A Strategic Overview
Orthogonal protecting groups are distinct classes of temporary modifications for functional groups that can be removed under specific conditions without affecting other protecting groups.[1] This strategy allows for the sequential unmasking and reaction of different functional groups within a complex molecule, a crucial aspect of modern organic synthesis.[2][3] For instance, a MOM group, which is labile to acid, can be used in conjunction with a silyl ether that is cleaved by fluoride ions, or a benzyl ether that is removed by hydrogenolysis.[2]
Caption: Orthogonal deprotection of common alcohol protecting groups.
Comparative Data of Common Alcohol Protecting Groups
The selection of an appropriate protecting group strategy depends on the stability of the chosen groups to various reaction conditions that will be employed in the synthetic route. The following table summarizes the stability of MOM ethers and common orthogonal protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To |
| Methoxymethyl Ether | MOM | Basic conditions, nucleophiles, many oxidizing and reducing agents.[4][5] | Strong acidic conditions (e.g., HCl, TFA).[2][6] |
| tert-Butyldimethylsilyl Ether | TBS/TBDMS | Basic conditions, hydrogenolysis, many oxidizing and reducing agents.[2][7] | Acidic conditions, fluoride ion sources (e.g., TBAF, HF).[2][5][8] |
| Benzyl Ether | Bn | Acidic and basic conditions, many oxidizing and reducing agents.[2][3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong oxidizing agents.[2][9][10] |
| Acetyl | Ac | Acidic conditions, catalytic hydrogenolysis.[2][11] | Basic conditions (e.g., K₂CO₃, NaOH), nucleophiles.[2][12] |
| Benzoyl | Bz | Acidic conditions, catalytic hydrogenolysis.[11] | Basic conditions (hydrolysis is slower than for acetate).[11] |
| Pivaloyl | Piv | Acidic conditions, catalytic hydrogenolysis, more resistant to basic conditions than Ac and Bz.[4][13][14] | Strong basic conditions, reducing agents (e.g., LiAlH₄).[15] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol:
To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 4.0 eq.).[9] Add chloromethyl methyl ether (MOMCl, 3.0 eq.) dropwise.[9] The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9] The reaction is quenched with a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9]
Deprotection of a MOM Ether:
Dissolve the MOM-protected alcohol in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v).[8] Stir the solution at room temperature until TLC analysis indicates complete consumption of the starting material.[8] Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Separate the layers and extract the aqueous phase with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[8]
tert-Butyldimethylsilyl (TBS) Ether
Protection of a Primary Alcohol:
To a solution of the alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq.) and tert-butyldimethylsilyl chloride (TBSCl, 3.0 eq.) at room temperature.[8] The reaction mixture is stirred at 50 °C until completion.[8] Water is added, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography.[8]
Deprotection of a TBS Ether:
To a solution of the TBS-protected alcohol in tetrahydrofuran (THF), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.).[2] Stir the reaction mixture at room temperature and monitor by TLC.[2] Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[2] The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[2]
Benzyl (Bn) Ether
Protection of a Primary Alcohol:
To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous DMF or THF at 0 °C, add a solution of the alcohol (1.0 eq.) in the same solvent dropwise. The mixture is stirred for 30 minutes at 0 °C, and then benzyl bromide (BnBr, 1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Deprotection of a Benzyl Ether:
Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2] Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[2] Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).[2] Stir the mixture vigorously at room temperature until the reaction is complete. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]
Acetyl (Ac) Ester
Protection of a Primary Alcohol:
To a solution of the alcohol (1.0 eq.) in anhydrous DCM, add pyridine (2.0 eq.) and acetic anhydride (1.5 eq.) at 0 °C. The reaction is stirred at room temperature until completion. The reaction is quenched with water and extracted with DCM. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the acetylated product, which can be purified by column chromatography if necessary.
Deprotection of an Acetyl Ester:
Dissolve the acetate-protected alcohol in a mixture of methanol and water.[2] Add an excess of a base such as potassium carbonate (K₂CO₃).[2] Stir the reaction mixture at room temperature and monitor by TLC.[2] Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[2]
Synthetic Workflow Example
The following diagram illustrates a hypothetical synthetic sequence demonstrating the use of an orthogonal protecting group strategy.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. synarchive.com [synarchive.com]
- 13. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered aryl bromides presents a significant challenge, often requiring specialized catalytic systems to achieve satisfactory yields. This guide provides an objective comparison of the performance of various palladium catalysts for this demanding transformation, supported by experimental data and detailed methodologies.
Performance Comparison of Palladium Catalysts
The choice of ligand is paramount in overcoming the steric challenges associated with bulky coupling partners. The two most prominent classes of ligands for this purpose are bulky electron-rich phosphines, such as the Buchwald ligands, and N-heterocyclic carbenes (NHCs). Below is a summary of their performance in the Suzuki-Miyaura coupling of sterically hindered aryl bromides.
Buchwald Phosphine Ligands
The Buchwald family of phosphine ligands is renowned for its effectiveness in a wide range of cross-coupling reactions. Ligands such as SPhos, XPhos, and RuPhos, characterized by their steric bulk and electron-rich nature, are particularly well-suited for activating unreactive aryl halides.
| Ligand | Sterically Hindered Aryl Bromide | Boronic Acid | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 3 | [1] |
| XPhos | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 0 | [1] |
| RuPhos | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 0 | [1] |
| AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | 63 | [1] |
| HFTPhos | 2,6-Dimethylphenyl bromide | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | iPrOH/H₂O | 60 | 95 | [2] |
Table 1: Performance of various Buchwald-type phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered aryl bromides. The data highlights the superior performance of AntPhos and the specially designed HFTPhos for particularly challenging substrates.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective for the activation of challenging substrates. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular type of air- and moisture-stable Pd-NHC precatalysts.
| Catalyst | Sterically Hindered Aryl Bromide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd-PEPPSI-IPent | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 95 | Organ, M. G. et al. Chem. Eur. J.2006 , 12, 4749-4755. |
| Acenaphthoimidazolylidene-Pd | 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | t-BuOK | Dioxane | 80 | >99 | [1] |
| [Pd(IPr)(cin)Cl] | 2-Bromo-mesitylene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 98 | Nolan, S. P. et al. Org. Lett.2004 , 6, 2043-2046. |
| Pd-PEPPSI-IPentAn | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 92 | [3] |
Table 2: Performance of selected Pd-NHC catalysts in the Suzuki-Miyaura coupling of sterically hindered aryl halides. These catalysts often exhibit high turnover numbers and excellent yields even with challenging substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for Suzuki-Miyaura couplings using both Buchwald-type phosphine ligands and Pd-NHC catalysts.
General Procedure using a Buchwald Phosphine Ligand
This protocol is a general guideline for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid using a palladium/phosphine ligand system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., AntPhos)
-
Sterically hindered aryl bromide (e.g., 2,4,6-triisopropylphenyl bromide)
-
Arylboronic acid (e.g., cyclohexylboronic acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous, degassed solvent (e.g., xylenes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (1 mol%), the phosphine ligand (2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
The tube is sealed with a rubber septum, evacuated, and backfilled with an inert gas. This cycle is repeated three times.
-
Anhydrous, degassed solvent (5 mL) is added via syringe.
-
The reaction mixture is then heated in a preheated oil bath at the desired temperature (e.g., 140 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
General Procedure using a Pd-NHC Precatalyst
This protocol describes a typical procedure for a Suzuki-Miyaura coupling reaction using a commercially available Pd-NHC precatalyst, such as a PEPPSI-type complex.
Materials:
-
Pd-NHC precatalyst (e.g., Pd-PEPPSI-IPentAn)
-
Sterically hindered aryl bromide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction vessel is charged with the Pd-NHC precatalyst (1-2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The vessel is sealed, and the anhydrous, degassed solvent (3-5 mL) is added.
-
The reaction mixture is stirred at the specified temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the pure biaryl product.[3]
Visualizing the Process
To better understand the workflow and the fundamental catalytic cycle, the following diagrams are provided.
References
Spectroscopic Analysis of Biaryl Compounds Derived from 2-Bromo-1-(methoxymethoxy)-4-methylbenzene: A Comparative Guide to Suzuki Coupling and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis and unambiguous characterization of biaryl scaffolds are paramount. This guide provides a comprehensive spectroscopic analysis of the products obtained from the Suzuki-Miyaura coupling of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene with a selection of arylboronic acids. Furthermore, it offers a comparative overview of alternative cross-coupling methodologies—namely the Stille, Negishi, and Hiyama reactions—complete with detailed experimental protocols and predicted spectroscopic data for the resulting biaryl products. This objective comparison, supported by experimental data from closely related analogs, aims to inform strategic decisions in the synthesis of novel molecular entities.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of its key reagents.[1] This guide focuses on the application of this powerful transformation to this compound, a versatile building block, and compares its outcomes with those of other established C-C bond-forming reactions.
Comparative Spectroscopic Data of Biaryl Products
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for the biaryl products resulting from the coupling of this compound with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-tolylboronic acid via Suzuki coupling. For comparative purposes, predicted data for the product of the reaction with phenylboronic acid via Stille, Negishi, and Hiyama couplings are also presented. These predictions are based on extensive analysis of spectroscopic data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Coupling Partner | Product | Predicted Chemical Shifts (δ, ppm) |
| Suzuki Coupling | ||
| Phenylboronic Acid | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 7.55-7.30 (m, 5H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃) |
| 4-Methoxyphenylboronic Acid | 4'-methoxy-2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 7.45-7.25 (m, 2H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.85 (s, 3H, Ar-OCH₃), 3.45 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃) |
| 4-Tolylboronic Acid | 4',5-dimethyl-2-(methoxymethoxy)-1,1'-biphenyl | 7.40-7.10 (m, 7H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃) |
| Alternative Couplings | ||
| (Tributylstannyl)benzene (Stille) | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 7.55-7.30 (m, 5H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃) |
| Phenylzinc Chloride (Negishi) | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 7.55-7.30 (m, 5H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃) |
| Trimethoxy(phenyl)silane (Hiyama) | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 7.55-7.30 (m, 5H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Coupling Partner | Product | Predicted Chemical Shifts (δ, ppm) |
| Suzuki Coupling | ||
| Phenylboronic Acid | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 154.0 (C), 138.5 (C), 135.0 (C), 131.0 (CH), 130.5 (C), 129.5 (CH), 128.0 (CH), 127.0 (CH), 125.0 (CH), 115.0 (CH), 95.0 (OCH₂O), 56.0 (OCH₃), 21.0 (CH₃) |
| 4-Methoxyphenylboronic Acid | 4'-methoxy-2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 159.0 (C), 154.0 (C), 135.0 (C), 131.0 (CH), 130.5 (C), 130.0 (C), 129.5 (CH), 125.0 (CH), 115.0 (CH), 114.0 (CH), 95.0 (OCH₂O), 56.0 (OCH₃), 55.5 (Ar-OCH₃), 21.0 (CH₃) |
| 4-Tolylboronic Acid | 4',5-dimethyl-2-(methoxymethoxy)-1,1'-biphenyl | 154.0 (C), 137.0 (C), 135.5 (C), 135.0 (C), 131.0 (CH), 130.5 (C), 129.5 (CH), 129.0 (CH), 125.0 (CH), 115.0 (CH), 95.0 (OCH₂O), 56.0 (OCH₃), 21.2 (Ar-CH₃), 21.0 (Ar-CH₃) |
| Alternative Couplings | ||
| (Tributylstannyl)benzene (Stille) | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 154.0 (C), 138.5 (C), 135.0 (C), 131.0 (CH), 130.5 (C), 129.5 (CH), 128.0 (CH), 127.0 (CH), 125.0 (CH), 115.0 (CH), 95.0 (OCH₂O), 56.0 (OCH₃), 21.0 (CH₃) |
| Phenylzinc Chloride (Negishi) | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 154.0 (C), 138.5 (C), 135.0 (C), 131.0 (CH), 130.5 (C), 129.5 (CH), 128.0 (CH), 127.0 (CH), 125.0 (CH), 115.0 (CH), 95.0 (OCH₂O), 56.0 (OCH₃), 21.0 (CH₃) |
| Trimethoxy(phenyl)silane (Hiyama) | 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 154.0 (C), 138.5 (C), 135.0 (C), 131.0 (CH), 130.5 (C), 129.5 (CH), 128.0 (CH), 127.0 (CH), 125.0 (CH), 115.0 (CH), 95.0 (OCH₂O), 56.0 (OCH₃), 21.0 (CH₃) |
Table 3: Predicted IR and Mass Spectrometry Data
| Product | Predicted IR Bands (cm⁻¹) | Predicted MS (m/z) |
| 2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 3060-3030 (Ar-H stretch), 2950-2850 (C-H stretch), 1600, 1480 (C=C stretch), 1240 (C-O stretch), 1150, 1080 (C-O-C stretch) | [M]+ 228.11 |
| 4'-methoxy-2-(methoxymethoxy)-5-methyl-1,1'-biphenyl | 3060-3030 (Ar-H stretch), 2950-2850 (C-H stretch), 1610, 1510 (C=C stretch), 1250 (asym C-O-C stretch), 1180, 1030 (sym C-O-C stretch) | [M]+ 258.12 |
| 4',5-dimethyl-2-(methoxymethoxy)-1,1'-biphenyl | 3060-3030 (Ar-H stretch), 2950-2850 (C-H stretch), 1610, 1500 (C=C stretch), 1240 (C-O stretch), 1150, 1080 (C-O-C stretch) | [M]+ 242.13 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (Tributylstannyl)benzene, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane reagent via syringe.[2]
-
Heat the mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite, and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Negishi Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, prepared in situ or used as a solution, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and anhydrous solvent.
-
Add this compound to the flask.
-
Slowly add the organozinc reagent at room temperature.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.[1]
Hiyama Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organosilane (e.g., Trimethoxy(phenyl)silane, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Fluoride source (e.g., TBAF, 1.5-2.0 equiv) or base (e.g., NaOH)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the organosilane, palladium catalyst, and the fluoride source or base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Visualizing the Synthetic and Analytical Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the Suzuki-Miyaura coupling reaction and the subsequent spectroscopic analysis workflow.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for the spectroscopic analysis and characterization of the synthesized biaryl products.
References
A Comparative Guide to the Reactivity of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene and 2-Iodo-1-(methoxymethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene and 2-Iodo-1-(methoxymethoxy)-4-methylbenzene, two halogenated aromatic compounds that serve as versatile intermediates in organic synthesis. The choice between a bromo- or iodo-substituent can significantly impact reaction efficiency, conditions, and overall synthetic strategy. This document outlines the fundamental differences in their reactivity, supported by established chemical principles and representative experimental data, to aid in the selection of the appropriate substrate for your research needs.
Core Reactivity Principles: The Carbon-Halogen Bond
The primary determinant of reactivity for these compounds in many common transformations, particularly palladium-catalyzed cross-coupling reactions, is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the carbon-iodine bond is weaker and more readily cleaved, making 2-Iodo-1-(methoxymethoxy)-4-methylbenzene the more reactive of the two compounds. This enhanced reactivity is particularly evident in the oxidative addition step of cross-coupling catalytic cycles, which is often the rate-determining step.
The differential reactivity of carbon-iodine and carbon-bromine bonds is a well-established principle in organic synthesis, allowing for selective functionalization in dihalogenated compounds.[1] This principle underpins the expected higher reactivity of the iodo-analogue in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]
Comparative Performance in Key Synthetic Transformations
Based on established reactivity trends, 2-Iodo-1-(methoxymethoxy)-4-methylbenzene is expected to outperform its bromo-counterpart in several key synthetic transformations, offering higher yields under milder conditions. The following table summarizes the anticipated performance differences.
| Reaction Type | This compound | 2-Iodo-1-(methoxymethoxy)-4-methylbenzene | Expected Advantage of Iodo-Substrate |
| Suzuki-Miyaura Coupling | Requires higher temperatures (typically 80-120 °C) and potentially higher catalyst loading. Reaction times may be longer. | Reacts under milder conditions (e.g., room temperature to 80 °C) with lower catalyst loading and shorter reaction times. | Faster reaction rates, higher yields, and better functional group tolerance due to milder conditions. |
| Grignard Reagent Formation | Formation can be sluggish and may require activation of magnesium (e.g., with iodine or 1,2-dibromoethane). | Forms more readily due to the higher reactivity of the C-I bond. | More reliable and faster initiation of Grignard reagent formation. |
| Lithiation (Halogen-Metal Exchange) | Requires strong organolithium reagents (e.g., n-BuLi, t-BuLi) and low temperatures. | Can often be achieved with milder organolithium reagents or under less stringent conditions. | Faster and more efficient halogen-metal exchange. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and Grignard reagent formation. Note that these are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of the aryl halide with phenylboronic acid.
Materials:
-
This compound or 2-Iodo-1-(methoxymethoxy)-4-methylbenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-compound, 70 °C for the iodo-compound) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation
This protocol outlines the preparation of the corresponding Grignard reagent.
Materials:
-
This compound or 2-Iodo-1-(methoxymethoxy)-4-methylbenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the aryl halide in anhydrous THF.
-
Add a small portion (approx. 10%) of the aryl halide solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction, as indicated by the disappearance of the iodine color and the evolution of gas.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
References
A Comparative Guide to Purity Assessment of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene: HPLC vs. GC-MS and qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene, a key building block in organic synthesis.
Method Comparison at a Glance
The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy, and the specific information sought. HPLC-UV is a versatile and widely accessible technique ideal for routine quality control and the analysis of non-volatile impurities. GC-MS offers unparalleled sensitivity for the detection of volatile and semi-volatile organic impurities. qNMR stands out as a primary ratio method, providing an absolute purity value without the need for a specific reference standard of the analyte.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity with UV absorbance detection. | Separation based on volatility and polarity, with mass-based identification and quantification. | Absolute quantification based on the ratio of analyte signal to a certified internal standard. |
| Primary Use | Routine purity checks, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, residual solvents. | Absolute purity determination, certification of reference materials. |
| Detects | Non-volatile and semi-volatile impurities with a UV chromophore. | Volatile and semi-volatile organic compounds. | Any proton-containing molecule in solution. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | High | High | Moderate |
| Destructive? | Yes | Yes | No |
| Key Advantage | Robustness and wide applicability for routine analysis. | High sensitivity and specificity for volatile impurities. | Provides an absolute purity value without a specific analyte standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This proposed HPLC method is designed for the effective separation of this compound from its potential non-volatile impurities, such as starting materials, by-products from synthesis, or degradation products. A reversed-phase method is generally suitable for this compound.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to leverage π-π interactions for better separation of aromatic compounds.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (based on the substituted benzene chromophore).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase starting condition (60:40 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis or volatile by-products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Autosampler
Chromatographic and MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent in which both the analyte and internal standard are fully soluble.
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene).
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution and transfer the solution to an NMR tube.
Data Processing:
-
Process the acquired FID (Fourier-transform, phase correction, and baseline correction).
-
Integrate a well-resolved, unique signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC-UV serves as a robust frontline technique for routine quality control, effectively quantifying non-volatile impurities. GC-MS is an essential complementary method for the sensitive detection and identification of residual solvents and other volatile contaminants. Finally, qNMR provides a highly accurate, orthogonal measurement of absolute purity, making it an invaluable tool for reference material certification and for analyses where a specific impurity standard is not available. The choice of method or combination of methods will ultimately depend on the specific analytical requirements, the stage of drug development, and the regulatory context.
A Comparative Guide to Alternative Protecting Groups for 2-Bromo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in multi-step organic synthesis, particularly when dealing with multifunctional molecules like 2-bromo-4-methylphenol. The phenolic hydroxyl group is acidic and nucleophilic, necessitating its protection to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides an objective comparison of several common and alternative protecting groups for 2-bromo-4-methylphenol, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for a given synthetic route.
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield with minimal impact on other functional groups.[1] This guide will compare four common protecting groups: Methoxymethyl (MOM) ether, Benzyl (Bn) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Acetate ester.
Conceptual Workflow of Protecting Group Strategy
The fundamental principle of using a protecting group involves three key stages: protection, reaction at a different site, and deprotection. This ensures that the desired chemical transformation occurs without interference from the protected functional group.
Caption: General workflow of a protecting group strategy in organic synthesis.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic plan, especially the conditions of upcoming reaction steps. The following table summarizes key data for four common protecting groups for phenols, allowing for a direct comparison of their properties and applications.
| Protecting Group | Protection Conditions & Reagents | Deprotection Conditions & Reagents | Advantages | Disadvantages |
| Methoxymethyl (MOM) Ether | MOM-Cl, DIPEA, DCM, 0 °C to rt[2] | Acidic conditions (e.g., HCl in THF/H₂O)[3] | Stable to strong bases and nucleophiles.[3] | MOM-Cl is a carcinogen.[2] Sensitive to acidic conditions.[4] |
| Benzyl (Bn) Ether | BnBr, K₂CO₃ or NaH, Acetone or DMF[5] | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to a wide range of acidic and basic conditions.[7] | Not suitable for molecules with other reducible groups (alkenes, alkynes, etc.).[7] |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF, rt[8] | Fluoride ion source (e.g., TBAF in THF) or acidic conditions (e.g., AcOH in THF/H₂O).[8] | Easily introduced. Cleaved under mild, specific conditions.[9] | Can be labile to acidic conditions. Potential for silyl group migration.[10] |
| Acetate Ester | Acetic anhydride, Pyridine or DMAP, rt[11] | Basic hydrolysis (e.g., K₂CO₃ in MeOH) or acidic hydrolysis.[11] | Inexpensive reagents. Stable to mild acidic and some oxidative conditions. | Less stable than ethers; susceptible to nucleophiles and strong bases.[12] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the protection and deprotection of a phenolic hydroxyl group.
Methoxymethyl (MOM) Ether Protection
Protection Protocol: To a solution of 2-bromo-4-methylphenol (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 1.5 eq).[2] Methoxymethyl chloride (MOM-Cl, 1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection Protocol: The MOM-protected phenol is dissolved in a mixture of tetrahydrofuran (THF) and 6M hydrochloric acid (HCl) (e.g., 2:1 v/v). The solution is stirred at room temperature for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected phenol.[3]
Benzyl (Bn) Ether Protection
Protection Protocol: To a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone is added potassium carbonate (K₂CO₃, 2.0 eq) followed by benzyl bromide (BnBr, 1.2 eq).[5] The mixture is heated to reflux and stirred for 8-12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, washed with water and brine, dried, and concentrated. The product is purified by chromatography.
Deprotection Protocol: The benzyl-protected phenol is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The mixture is stirred vigorously at room temperature until the starting material is consumed (as monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to give the deprotected phenol.[6]
tert-Butyldimethylsilyl (TBDMS) Ether Protection
Protection Protocol: 2-bromo-4-methylphenol (1.0 eq) and imidazole (2.5 eq) are dissolved in anhydrous dimethylformamide (DMF). tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added in one portion, and the mixture is stirred at room temperature for 12-18 hours.[8] The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. Purification is achieved by column chromatography.
Deprotection Protocol: The TBDMS-protected phenol is dissolved in THF. A 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) is added, and the mixture is stirred at room temperature for 1-3 hours.[8] The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by chromatography if necessary.
Acetate Ester Protection
Protection Protocol: To a solution of 2-bromo-4-methylphenol (1.0 eq) in pyridine at 0 °C is added acetic anhydride (1.5 eq). The reaction is stirred and allowed to warm to room temperature over 2-4 hours. The mixture is then poured onto ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over sodium sulfate and concentrated to yield the acetate ester.[11]
Deprotection Protocol: The acetate ester is dissolved in methanol, and a catalytic amount of potassium carbonate (K₂CO₃) is added. The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to afford the phenol.
Decision Framework for Protecting Group Selection
Selecting the appropriate protecting group requires careful consideration of the stability of the group towards downstream reaction conditions. The following diagram provides a simplified decision-making framework.
Caption: Decision tree for selecting a suitable protecting group based on reaction conditions.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Coupling Methods for Biaryl Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with broad applications in drug discovery, materials science, and natural product synthesis. A variety of cross-coupling methods have been developed to construct these critical C-C bonds, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of five prominent cross-coupling reactions: Suzuki-Miyaura, Negishi, Stille, Hiyama, and Kumada couplings. The comparison focuses on key performance indicators, economic viability, and environmental impact to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparative Performance of Cross-Coupling Methods
The following tables summarize the key quantitative data for the synthesis of a model biaryl compound, 4-methylbiphenyl, using each of the five cross-coupling methods. This allows for a direct comparison of their efficiency and resource requirements under typical laboratory conditions.
Table 1: Reaction Parameters for the Synthesis of 4-Methylbiphenyl
| Coupling Method | Typical Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) |
| Suzuki-Miyaura | 98 | 1-5 | 4-6 | 90 |
| Negishi | 94 | 0.1-1 | 0.5-2 | 25-70 |
| Stille | 95 | 1.5 | 8 | 80-110 |
| Hiyama | 97 | 0.2 | 3 | 100-140 |
| Kumada | 85-95 | 0.1-1 | 12-24 | 25 |
Table 2: Economic and Environmental Metrics
| Coupling Method | Relative Catalyst Cost | Reagent Cost/Availability | Key Byproduct Toxicity | Green Chemistry Metrics (Illustrative) |
| Suzuki-Miyaura | Moderate | Boronic acids widely available, moderate cost | Low (boron-based) | PMI: ~50-150 |
| Negishi | Moderate | Organozincs are reactive, prepared in situ | Low (zinc salts) | E-Factor: ~5-20 |
| Stille | Moderate | Organostannanes are stable but expensive and toxic | High (tin compounds) | E-Factor: >20 (often high due to tin waste) |
| Hiyama | Moderate | Organosilanes are low cost and low toxicity | Low (silicates) | PMI: Potentially low |
| Kumada | Low to Moderate | Grignard reagents are inexpensive but highly reactive | Low (magnesium salts) | E-Factor: ~10-30 |
Note: Process Mass Intensity (PMI) and E-Factor are highly process-dependent and the values provided are illustrative. Lower values indicate a "greener" process.
In-Depth Analysis of Cross-Coupling Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] The reaction typically employs a palladium catalyst and a base to couple an organoboron compound with an aryl halide or triflate.
Advantages:
-
High Functional Group Tolerance: Tolerates a wide range of functional groups, minimizing the need for protecting groups.
-
Reagent Stability: Organoboron reagents are generally stable to air and moisture, making them easy to handle.[2]
-
Low Toxicity of Byproducts: The boron-containing byproducts are generally considered to have low toxicity.[3]
-
Green Solvents: Often compatible with aqueous or mixed aqueous/organic solvent systems, enhancing its green chemistry profile.[4]
Disadvantages:
-
Catalyst Cost: While catalyst loadings can be low, the price of palladium catalysts and specialized ligands can be a significant cost driver.
-
Base Requirement: Requires a stoichiometric amount of base, which can sometimes lead to side reactions.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[5][6] It is known for its high reactivity and functional group tolerance.
Advantages:
-
High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields, even with challenging substrates.
-
Excellent Functional Group Tolerance: Tolerates a wide variety of functional groups, including esters and nitriles.[2]
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature.[7]
Disadvantages:
-
Reagent Preparation: Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents, adding an extra step to the procedure.[6]
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring inert atmosphere techniques.
Stille Coupling
The Stille coupling utilizes an organotin compound (organostannane) and an organic halide or triflate in the presence of a palladium catalyst.[8]
Advantages:
-
Reagent Stability: Organostannanes are stable to air and moisture and can be purified by chromatography.[8]
-
Neutral Reaction Conditions: The reaction proceeds under neutral conditions, which is beneficial for base-sensitive substrates.
Disadvantages:
-
Toxicity of Tin Compounds: The high toxicity of organotin reagents and byproducts is a major drawback, posing significant health and environmental risks.[8]
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which is difficult and costly to remove from the final product and requires specialized disposal procedures.
-
Reagent Cost: The cost of organotin reagents can be high.
Hiyama Coupling
The Hiyama coupling involves the cross-coupling of an organosilane with an organic halide or triflate, catalyzed by a palladium complex.[9] This method has gained attention as a more environmentally friendly alternative to the Stille coupling.
Advantages:
-
Low Toxicity and Cost of Reagents: Organosilanes are generally non-toxic, environmentally benign, and relatively inexpensive.[9]
-
Reagent Stability: Organosilanes are stable and easy to handle.
Disadvantages:
-
Activator Requirement: Requires an activating agent, typically a fluoride source (e.g., TBAF) or a base, to facilitate transmetalation. The use of fluoride can be problematic with certain functional groups and requires careful handling.
-
Slower Reaction Rates: Can sometimes exhibit slower reaction rates compared to other cross-coupling methods.
Kumada Coupling
The Kumada coupling is one of the earliest developed cross-coupling reactions and involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by a nickel or palladium complex.[10]
Advantages:
-
Reagent Availability and Cost: Grignard reagents are readily prepared from inexpensive starting materials or are commercially available.[11]
-
High Reactivity: Grignard reagents are highly reactive nucleophiles, leading to efficient coupling.
Disadvantages:
-
Low Functional Group Tolerance: The high basicity and nucleophilicity of Grignard reagents limit the functional group tolerance; they are incompatible with acidic protons and many electrophilic functional groups.[9]
-
Harsh Reaction Conditions: Often requires strictly anhydrous and inert conditions due to the high reactivity of the Grignard reagent.
Experimental Protocols
Detailed experimental protocols for each of the five cross-coupling methods are provided below. These are intended as general guidelines and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling for the Synthesis of 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Phenylzinc chloride (1.2 mmol, 0.5 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried, argon-flushed flask, add Pd₂(dba)₃ and P(o-tol)₃.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add 4-bromotoluene to the catalyst mixture.
-
Slowly add the phenylzinc chloride solution via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: Stille Coupling for the Synthesis of 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Tributyl(phenyl)stannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a flask purged with inert gas, dissolve 4-bromotoluene and tributyl(phenyl)stannane in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 4: Hiyama Coupling for the Synthesis of 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Trimethoxy(phenyl)silane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Tricyclohexylphosphine (PCy₃) (0.02 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.5 mmol, 1.0 M solution in THF)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried flask under inert atmosphere, add Pd(OAc)₂ and PCy₃.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes.
-
Add 4-bromotoluene and trimethoxy(phenyl)silane.
-
Add the TBAF solution dropwise.
-
Heat the mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Protocol 5: Kumada Coupling for the Synthesis of 4-Methylbiphenyl
Materials:
-
Bromobenzene (1.0 mmol)
-
p-Tolylmagnesium bromide (1.2 mmol, 1.0 M solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01 mmol)
-
Anhydrous Diethyl Ether (10 mL)
Procedure:
-
To a flame-dried, argon-flushed flask, add NiCl₂(dppp).
-
Add anhydrous diethyl ether and bromobenzene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the p-tolylmagnesium bromide solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with diethyl ether, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
Logical Workflow for Method Selection
The selection of an optimal cross-coupling method is a multi-faceted decision that involves balancing various factors. The following diagram illustrates a logical workflow to guide this process.
Caption: Decision workflow for selecting a cross-coupling method.
Experimental Workflow Diagram
The general experimental workflow for a typical palladium-catalyzed cross-coupling reaction for biaryl synthesis is outlined below.
Caption: General experimental workflow for biaryl synthesis.
Conclusion
The choice of a cross-coupling method for biaryl synthesis requires a careful consideration of multiple factors, including reaction efficiency, substrate scope, cost of reagents and catalysts, and environmental impact. The Suzuki-Miyaura coupling remains a popular and versatile choice for many applications due to its operational simplicity and the stability of its reagents. The Negishi and Kumada couplings offer high reactivity, which can be advantageous for challenging substrates, though they require more stringent reaction conditions. The Hiyama coupling presents a greener alternative to the toxic Stille coupling. By understanding the cost-benefit profile of each method, researchers can make informed decisions to optimize their synthetic strategies for the efficient and sustainable production of valuable biaryl compounds.
References
- 1. Palladium coupling precatalysts PdL2X2 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Grignard Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
Confirming MOM Deprotection: A ¹H NMR Comparison Guide for Researchers
For researchers in organic synthesis and drug development, the successful removal of a protecting group is a critical step that requires unambiguous confirmation. The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functionalities due to its stability in a range of conditions. However, its effective deprotection and the subsequent confirmation of the free alcohol are paramount for the successful progression of a synthetic route. This guide provides a comprehensive comparison of ¹H NMR spectroscopy for confirming the deprotection of MOM ethers, alongside a comparative analysis of alternative protecting groups.
¹H NMR Signatures: The Key to Confirmation
¹H NMR spectroscopy is a powerful and routine analytical technique for monitoring the deprotection of MOM groups. The successful removal of the MOM group results in distinct and predictable changes in the ¹H NMR spectrum. The key diagnostic signals to monitor are the disappearance of the characteristic MOM ether signals and the appearance of signals corresponding to the newly formed alcohol.
A successful MOM deprotection is primarily identified by:
-
Disappearance of MOM signals: The two characteristic signals of the MOM group, a singlet for the methoxy protons (-OCH₃) typically found around 3.3-3.5 ppm and a singlet for the methylene protons (-OCH₂O-) appearing at approximately 4.6-4.8 ppm , will no longer be present in the ¹H NMR spectrum of the purified product.
-
Appearance of the hydroxyl proton: A new, often broad, singlet corresponding to the hydroxyl proton (-OH) will appear. Its chemical shift can vary significantly (typically between 1.0 and 5.0 ppm ) depending on the solvent, concentration, and temperature due to hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the -OH peak disappears upon addition of a drop of deuterium oxide.
-
Shift of the α-proton: The proton on the carbon bearing the hydroxyl group (H-C-O) experiences a change in its chemical environment. Upon deprotection, this proton typically shifts upfield (to a lower ppm value) compared to its position in the MOM-protected starting material. The extent of this shift is dependent on the specific molecular structure.
Comparative Analysis of Alcohol Protecting Groups by ¹H NMR
While the MOM group is widely used, several alternatives exist, each with its own characteristic ¹H NMR signature and deprotection conditions. The choice of protecting group is a strategic decision in synthesis design, and understanding their NMR properties is crucial for reaction monitoring.
| Protecting Group | Structure | Characteristic ¹H NMR Signals of Protected Alcohol (ppm) | Deprotection Method(s) | Characteristic ¹H NMR Signals of Deprotected Alcohol (ppm) |
| MOM | -CH₂OCH₃ | ~4.7 (s, 2H, -OCH₂O-), ~3.4 (s, 3H, -OCH₃) | Acidic conditions (e.g., HCl, TFA, p-TsOH) | H-C-O (variable, typically 3.3-4.0), -OH (broad s, 1.0-5.0) |
| TBS | -Si(CH₃)₂C(CH₃)₃ | ~0.9 (s, 9H, -C(CH₃)₃), ~0.1 (s, 6H, -Si(CH₃)₂) | Fluoride ion (e.g., TBAF), acidic conditions (e.g., HF, AcOH) | H-C-O (variable, typically 3.3-4.0), -OH (broad s, 1.0-5.0) |
| THP | ~4.6 (m, 1H, acetal H), 3.5-3.9 (m, 2H, -OCH₂-), 1.5-1.8 (m, 6H, -CH₂-) | Acidic conditions (e.g., AcOH, PPTS) | H-C-O (variable, typically 3.3-4.0), -OH (broad s, 1.0-5.0) | |
| Acetyl (Ac) | -C(O)CH₃ | H-C-O shifted downfield (~4.0-5.0), ~2.0 (s, 3H, -C(O)CH₃) | Basic hydrolysis (e.g., K₂CO₃, NaOH), acidic hydrolysis | H-C-O (variable, typically 3.3-4.0), -OH (broad s, 1.0-5.0) |
| Benzoyl (Bz) | -C(O)Ph | H-C-O shifted downfield (~4.5-5.5), ~7.4-8.1 (m, 5H, Ar-H) | Basic hydrolysis (e.g., NaOH, K₂CO₃) | H-C-O (variable, typically 3.3-4.0), -OH (broad s, 1.0-5.0) |
| Benzyl (Bn) | -CH₂Ph | ~4.5 (s, 2H, -OCH₂Ph), ~7.3 (m, 5H, Ar-H) | Hydrogenolysis (H₂, Pd/C), strong acids, oxidative cleavage | H-C-O (variable, typically 3.3-4.0), -OH (broad s, 1.0-5.0) |
Experimental Protocols
General Protocol for MOM Deprotection using Acidic Conditions
This protocol describes a general procedure for the deprotection of a MOM-protected alcohol using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
MOM-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.
-
To the stirred solution at room temperature, add TFA (1 to 10 equivalents). The amount of acid and reaction time will depend on the substrate's sensitivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.
Protocol for ¹H NMR Sample Preparation and Analysis
Materials:
-
Dry, purified product from the deprotection reaction (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Weigh approximately 5-10 mg of the dry, purified product directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube using a clean pipette.
-
Cap the NMR tube securely and gently vortex or invert the tube several times to dissolve the sample completely.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Analyze the spectrum to confirm the disappearance of the MOM group signals and the appearance of the alcohol signals.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow for confirming MOM deprotection and the logical steps involved in ¹H NMR spectral analysis.
A Comparative Guide to Base Selection in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical parameter influencing the success of this reaction is the choice of base, which can significantly impact reaction yield, rate, and selectivity.[3][4] This guide provides an objective comparison of different bases, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Crucial Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The base plays an indispensable role, primarily in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] There are two predominant pathways proposed for the base's function:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate species then readily undergoes transmetalation with the palladium(II) halide complex.[3]
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[3]
The operative pathway can be influenced by the specific base, solvent, and reactants utilized.[3] The main role of the base is to increase the reactivity of the organoboron species toward the palladium complex.[6]
Comparative Performance of Different Bases
The selection of an appropriate base is crucial for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been effectively employed, with their performance often contingent on the specific substrates and reaction conditions.[3]
Inorganic bases are the most frequently used bases in Suzuki-Miyaura couplings.[3] Factors such as basicity, solubility, and the nature of the cation influence their effectiveness.[3]
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, Aryl iodides | 98 | A widely used and effective base. In a study, it was found to be the most effective base in terms of yield (98%) compared to other studied organic and inorganic bases.[7] |
| K₂CO₃ | Aryl bromides, Aryl chlorides, Nitrogen-rich heterocycles | 81-98 | A versatile and commonly used base.[2] Switching from potassium acetate (KOAc) to K₂CO₃ can change the rate-determining step from reductive elimination to transmetalation, allowing for a more controllable reaction and the use of less palladium catalyst.[4] K₂CO₃ was found to be a suitable base, with performance similar to Cs₂CO₃ but at a lower cost.[8] |
| Cs₂CO₃ | Aryl bromides, Aryl chlorides | High | Often used for challenging couplings and can be superior to other carbonate bases, though the reason for its unique success is not entirely clear.[8] |
| K₃PO₄ | Aryl bromides, Aryl chlorides, Nitrogen-rich heterocycles | 90-99 | A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles.[3] |
| KOH | Aryl bromides | 70-90 | A strong base, but its high basicity can sometimes lead to undesirable side reactions.[3] |
| NaOH | Aryl bromides | ~70 | Similar to KOH, its high basicity can be detrimental in some cases.[3] |
| KF | Aryl bromides | Moderate to High | Fluoride ions are believed to have a unique role in activating the boronic acid.[3] |
Organic bases are generally less common but can be advantageous in specific situations, particularly when dealing with substrates that are sensitive to strong inorganic bases.[3]
| Base | Common Substrates | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Aryl bromides | Moderate | Often less effective than inorganic bases, especially in aqueous conditions.[3] |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for sensitive functional groups.[3] |
| Potassium tert-butoxide (KOtBu) | Aryl chlorides | High | A very strong base, often employed for less reactive aryl chlorides.[3] |
Experimental Protocols
Reproducibility in scientific research is paramount, and detailed experimental procedures are crucial. Below are representative protocols for Suzuki-Miyaura coupling reactions utilizing different bases.
-
Materials:
-
Aryl chloride (0.5 mmol, 1 equiv.)
-
Boronic acid (0.5 mmol, 1 equiv.)
-
K₂CO₃ (76 mg, 0.55 mmol, 1.1 equiv.)
-
[Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)
-
Ethanol (0.5 mL)
-
Distilled water (0.5 mL)[3]
-
-
Procedure:
-
In a vial equipped with a stirring bar and sealed with a screw cap, add the boronic acid, K₂CO₃, and the aryl chloride.
-
Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.
-
Add distilled water to the mixture.
-
Heat the reaction mixture at 80°C with stirring for the required time.
-
After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)[9]
-
-
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
After cooling, add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
-
Visualizing the Mechanism and Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow for comparing different bases.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing different bases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene: A Comprehensive Guide
For Immediate Reference: Treat 2-Bromo-1-(methoxymethoxy)-4-methylbenzene as a hazardous, halogenated organic waste. Store in a designated, labeled, and sealed container away from incompatible materials. Disposal must be conducted through a licensed hazardous waste management company.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Safety Precautions
Presumptive Hazard Profile:
| Hazard Class | Anticipated Effects | Source Analogs |
| Acute Toxicity | Harmful if swallowed or inhaled. | Bromotoluene derivatives often carry warnings for acute toxicity.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Brominated aromatic compounds are frequently classified as skin irritants.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for many substituted benzene compounds.[1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of vapors should be avoided.[1][2][3][4] |
| Chronic Health Hazards | Suspected of damaging fertility or the unborn child. Reagents used to form methoxymethyl ethers, such as chloromethyl methyl ether, are known carcinogens.[5][6] While the final product is not the reagent, caution is warranted. | Some ethers and toluene derivatives are associated with reproductive toxicity.[6] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds often exhibit environmental persistence and toxicity.[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Segregation and Storage of Waste
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its bromine content, this compound must be classified as halogenated organic waste .
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix with non-halogenated organic waste. The disposal of mixed waste streams is often more complex and costly.
-
Incompatible Materials: Ensure the waste container does not contain incompatible materials that could lead to dangerous reactions.
Table of Incompatible Material Classes:
| Class of Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Risk of fire or explosion. |
| Strong Acids | The methoxymethyl ether group is acid-labile and can be cleaved by acids, potentially leading to decomposition.[5][7] |
| Strong Bases | May promote decomposition or other unwanted reactions. |
| Reactive Metals | Risk of vigorous or exothermic reactions. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Experimental Protocol Details:
-
Personal Protective Equipment (PPE): Before handling the chemical, equip yourself with the appropriate PPE as detailed in the table above.
-
Container Preparation: Obtain a clean, dry, and chemically resistant container (e.g., a high-density polyethylene or glass bottle with a secure cap). Affix a "Hazardous Waste" label and clearly write "Halogenated Organic Waste" and list the contents, including "this compound."
-
Waste Transfer: In a certified chemical fume hood, carefully transfer the waste into the prepared container. Use a funnel to prevent spills. Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Sealing: Tightly seal the container to prevent leakage or the escape of vapors.
-
Interim Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is in place to manage potential leaks.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed and certified hazardous waste disposal company.
-
Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations. Maintain a record of the disposal for compliance purposes.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. chemstock.ae [chemstock.ae]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-BROMOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. adichemistry.com [adichemistry.com]
Essential Safety and Operational Guide for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene. The following guidance is synthesized from safety data for structurally related compounds, including aromatic brominated compounds and methoxymethyl (MOM) ethers. It is imperative to treat this chemical with a high degree of caution, assuming it may be hazardous. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is presumed to be a skin, eye, and respiratory tract irritant. Aromatic brominated compounds can have long-term health effects and may be persistent in the environment.[1][2] The methoxymethyl ether group suggests that, like other ethers, it may be susceptible to peroxide formation over time.[3] Reagents used to create MOM ethers, such as chloromethyl methyl ether, are carcinogenic, and it is prudent to handle the compound as if it could contain hazardous residuals.[4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially during transfers or reactions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient. |
Operational Plan: Step-by-Step Handling
A systematic approach is crucial for minimizing exposure and ensuring experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure your chemical fume hood is certified and functioning correctly.
-
Gather Materials: Assemble all necessary PPE, spill containment materials (such as vermiculite or sand), and waste containers before handling the chemical.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Handling the Chemical
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood to contain any vapors.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to prevent splashing.
-
Reactions: Set up all glassware securely within the fume hood.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent. Collect all decontamination materials as hazardous waste.
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the initial rinsate as halogenated waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, disposing of gloves and any other disposable items in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination. Halogenated organic compounds must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including unused material, reaction residues, and contaminated materials (e.g., pipette tips, wipes), in a designated "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[7]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.[9]
-
If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting. Rinse the mouth with water.[7]
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
Workflow for Safe Handling
Caption: Workflow for Handling this compound.
References
- 1. sunstreamglobal.com [sunstreamglobal.com]
- 2. specialchem.com [specialchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. kansashealthsystem.com [kansashealthsystem.com]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
